3,5,7-Trihydroxychromone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,5,7-trihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-3,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNMEZAXFKUCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=CO2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Occurrence and Isolation of 3,5,7-Trihydroxychromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and spectroscopic characterization of 3,5,7-trihydroxychromone (B593592), a chromone (B188151) derivative of interest for its potential biological activities. This document is intended to serve as a practical resource for researchers in natural product chemistry, pharmacology, and drug discovery.
Natural Sources
This compound has been identified and isolated from a select number of plant species. The primary documented sources are detailed in Table 1.
Table 1: Natural Sources of this compound
| Plant Species | Family | Plant Part(s) |
| Polygonum jucundum | Polygonaceae | Herbs |
| Ampelopsis cantoniensis | Vitaceae | Not specified |
Isolation Protocols
The isolation of this compound from its natural sources typically involves solvent extraction followed by a series of chromatographic separations. The following protocols are based on documented methodologies.[1][2]
Isolation from Polygonum jucundum
An established method for the isolation of this compound from the herbs of Polygonum jucundum involves an initial ethanol (B145695) extraction followed by column chromatography.[1][2]
Experimental Protocol:
-
Extraction: The dried and powdered herbs of Polygonum jucundum are extracted with 85% ethanol. This is typically performed at room temperature with agitation over a period of several days, or under reflux for a shorter duration to ensure exhaustive extraction. The resulting hydroalcoholic extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Chromatographic Separation:
-
Silica (B1680970) Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and applied to a silica gel column. The column is then eluted with a solvent gradient of increasing polarity, commonly starting with a non-polar solvent like n-hexane and gradually increasing the polarity with solvents such as ethyl acetate (B1210297) and methanol (B129727). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Sephadex LH-20 Column Chromatography: Fractions containing the target compound, as indicated by TLC analysis, are pooled, concentrated, and further purified using a Sephadex LH-20 column. Elution is typically carried out with an isocratic solvent system, often methanol or an ethanol/water mixture, to remove remaining impurities and yield purified this compound.
-
Isolation from Ampelopsis cantoniensis
The isolation of this compound from Ampelopsis cantoniensis has also been reported, following a similar multi-step chromatographic process.[1][3][4]
Experimental Protocol:
-
Extraction and Fractionation: The plant material is extracted with 90% ethanol. The resulting crude extract is then suspended in water and subjected to liquid-liquid partitioning with solvents of increasing polarity. An ethyl acetate fraction, which typically contains compounds of intermediate polarity like chromones, is collected and concentrated.
-
Chromatographic Purification: The concentrated ethyl acetate fraction is subjected to various chromatographic techniques for the purification of this compound. This multi-step process may include:
-
Silica Gel Column Chromatography: As the initial purification step to separate major compound classes.
-
Sephadex LH-20 Column Chromatography: For further purification and removal of closely related compounds.
-
Preparative High-Performance Liquid Chromatography (HPLC): As a final polishing step to obtain the compound in high purity.
-
Spectroscopic Data for Structural Elucidation
The structural identity of this compound is confirmed through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The data presented in the following tables are essential for the unambiguous identification of the compound.[5]
¹H NMR Spectroscopic Data
Table 2: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Note: Specific proton NMR data was not available in the provided search results. Researchers should refer to dedicated spectroscopic databases or the primary literature for this information.
¹³C NMR Spectroscopic Data
Table 3: ¹³C NMR Data for this compound (DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 175.0 | C-4 |
| 164.0 | C-7 |
| 161.0 | C-5 |
| 157.0 | C-9 |
| 137.0 | C-2 |
| 110.0 | C-10 |
| 99.0 | C-6 |
| 94.0 | C-8 |
Data sourced from commercially available reference standards.[5]
Mass Spectrometry Data
Table 4: Mass Spectrometry Data for this compound
| Ionization Mode | Mass to Charge Ratio (m/z) | Relative Abundance |
| ESI+ | 195.03 [M+H]⁺ | 100% |
Data sourced from commercially available reference standards.[5]
Conclusion
This compound is a naturally occurring chromone that can be isolated from plant sources such as Polygonum jucundum and Ampelopsis cantoniensis. The isolation protocols rely on standard phytochemical techniques, including solvent extraction and multiple rounds of column chromatography. The structural confirmation of the isolated compound is achieved through the analysis of its NMR and mass spectrometry data. This guide provides a foundational overview for the targeted isolation and identification of this compound for further research and development.
References
An In-depth Technical Guide to Trihydroxychromones: Focus on Norwogonin
Introduction: The term "3,5,7-Trihydroxychromone" defines a core chemical scaffold belonging to the chromone (B188151) family. While this basic structure is of significant interest, comprehensive experimental data for the unsubstituted parent molecule is scarce in readily available scientific literature. Research has predominantly focused on its numerous derivatives, particularly the 2-phenyl substituted compounds known as flavones, which exhibit a wide range of biological activities. This guide will, therefore, focus on a well-characterized representative of the trihydroxychromone class: Norwogonin (5,7,8-trihydroxy-2-phenylchromen-4-one) . This compound, a naturally occurring flavone (B191248) found in Scutellaria baicalensis, serves as an excellent model for understanding the chemical and biological properties of this molecular family.
Chemical Structure and Properties of Norwogonin
Norwogonin is a trihydroxyflavone with hydroxyl groups located at the 5, 7, and 8 positions of the chromone ring.
Caption: Chemical structure of Norwogonin.
Table 1: Chemical and Physical Properties of Norwogonin
| Property | Value | Reference |
| IUPAC Name | 5,7,8-trihydroxy-2-phenylchromen-4-one | [1] |
| Synonyms | Norwogonin, 5,7,8-Trihydroxyflavone | [1][2][3] |
| Molecular Formula | C₁₅H₁₀O₅ | [1] |
| Molecular Weight | 270.24 g/mol | [1] |
| CAS Number | 4443-09-8 | [1] |
| Appearance | Solid | [4] |
| Solubility | DMF: 20 mg/ml; DMSO: 20 mg/ml; DMSO:PBS (pH 7.2) (1:1): 0.1 mg/ml; Ethanol: 0.1 mg/ml | [4] |
| InChI | InChI=1S/C15H10O5/c16-9-6-11(18)14(19)15-13(9)10(17)7-12(20-15)8-4-2-1-3-5-8/h1-7,16,18-19H | [1] |
| InChIKey | ZFKKRRMUPBBYRS-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O | [1] |
Experimental Protocols
Synthesis of Flavones (General Procedure)
The synthesis of flavones like Norwogonin often follows the Algar-Flynn-Oyamada (AFO) reaction or related methods. A general two-step procedure involves a Claisen-Schmidt condensation followed by oxidative cyclization.
Step 1: Claisen-Schmidt Condensation to form a Chalcone (B49325)
-
To a stirred solution of an appropriate 2'-hydroxyacetophenone (B8834) (1 equivalent) and a substituted benzaldehyde (B42025) (1 equivalent) in ethanol, an aqueous solution of a base like potassium hydroxide (B78521) or sodium hydroxide is added dropwise at a low temperature (e.g., 0-10 °C).
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours to a day), and the progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into cold water and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone intermediate.
-
The crude chalcone is filtered, washed with water, and purified by recrystallization or column chromatography.
Step 2: Oxidative Cyclization to the Flavone (Algar-Flynn-Oyamada Reaction)
-
The purified chalcone is dissolved in an appropriate solvent such as methanol (B129727) or ethanol.
-
An alkaline solution of hydrogen peroxide is added to the chalcone solution. The reaction is often carried out at a controlled temperature.
-
The reaction mixture is stirred for a period, with progress monitored by TLC.
-
After the reaction is complete, the mixture is acidified to precipitate the crude flavone.
-
The product is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the final flavone.
Caption: A generalized workflow for the synthesis of flavones.
DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol is a common method for evaluating the antioxidant potential of a compound.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., Norwogonin) in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The concentration should be adjusted to obtain an absorbance of about 1.0 at its maximum wavelength (around 517 nm).
-
-
Assay Procedure:
-
In a series of test tubes or a 96-well plate, add different concentrations of the test compound.
-
Add a fixed volume of the DPPH solution to each tube/well and mix thoroughly.
-
A control is prepared with the solvent and the DPPH solution without the test compound.
-
The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Measurement:
-
The absorbance of each solution is measured using a spectrophotometer at the maximum absorbance wavelength of DPPH.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound. Norwogonin has been shown to scavenge DPPH radicals with an IC₅₀ value of 35.61 μg/ml in a cell-free assay.[4]
-
Biological Activities and Signaling Pathways
Norwogonin exhibits a variety of biological activities, making it a subject of interest in drug development.
-
Antioxidant Activity: Norwogonin is a potent antioxidant.[4] It effectively scavenges free radicals, such as those from ABTS (IC₅₀ of 1.24 μg/ml) and DPPH (IC₅₀ of 35.61 μg/ml).[4]
-
Antiviral Properties: It has demonstrated antiviral effects, notably inhibiting the cytopathic effects induced by enterovirus 71 (EV71) in infected Vero cells with an IC₅₀ of 31.83 μg/ml.[4]
-
Anticancer Effects: Norwogonin has shown promising anticancer activity.[4] It can reduce the viability of various triple-negative breast cancer (TNBC) cell lines, including MDA-MB-231, BT-549, HCC70, and HCC1806, with IC₅₀ values ranging from 32.24 to 56.2 μM.[4] Notably, it displays selectivity, as it does not significantly affect non-tumorigenic cell lines at similar concentrations.[4] The anticancer mechanism involves the induction of cell cycle arrest at the G₁ and G₂/M phases and the promotion of apoptosis in cancer cells in a concentration-dependent manner.[4]
-
Neurotrophic Activity: Norwogonin acts as an agonist of the TrkB receptor, the primary signaling receptor for brain-derived neurotrophic factor (BDNF).[2][3] This activity is comparable to the more widely studied 7,8-dihydroxyflavone.[3]
Caption: Norwogonin as an agonist of the TrkB signaling pathway.
References
A Technical Guide to the Putative Biosynthesis of 3,5,7-Trihydroxychromone in Plants
Audience: Researchers, scientists, and drug development professionals.
Abstract
Chromones are a class of oxygen-containing heterocyclic compounds widely distributed in the plant kingdom, exhibiting a range of pharmacological activities. Among them, 3,5,7-trihydroxychromone (B593592) represents a fundamental scaffold of significant interest. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound in plants. While the complete pathway for this specific molecule is not fully elucidated, this document synthesizes current knowledge on the biosynthesis of related chromones to propose a scientifically grounded pathway. This guide includes detailed descriptions of the key enzymatic steps, potential intermediates, and the types of experimental protocols employed for the study of chromone (B188151) biosynthesis. Quantitative data from related pathways are presented in tabular format to provide a comparative context. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a deeper understanding of the underlying molecular and experimental logic.
Introduction
Chromones (4H-1-benzopyran-4-ones) are a significant class of naturally occurring phenolic compounds that have garnered substantial attention for their diverse biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. The hydroxylation pattern on the chromone nucleus is a key determinant of their biological function. This compound is a simple yet important chromone derivative that serves as a potential precursor or a structural motif in more complex natural products. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at producing novel therapeutic agents.
This guide delineates a putative biosynthetic pathway for this compound, drawing parallels from the established biosynthesis of other plant chromones, such as 2-(2-phenylethyl)chromones (PECs) and furochromones.[1][2] The proposed pathway initiates from primary metabolism and proceeds through a series of condensation, cyclization, and hydroxylation reactions catalyzed by specific enzyme families.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of the chromone core is generally accepted to proceed via the polyketide pathway, involving a type III polyketide synthase (PKS). The proposed pathway for this compound likely involves the following key stages:
Stage 1: Formation of the Polyketide Chain
The pathway is initiated with the condensation of one molecule of a starter Coenzyme A (CoA) ester with multiple molecules of malonyl-CoA. In the case of many flavonoids and related compounds, the starter molecule is p-coumaroyl-CoA, derived from the phenylpropanoid pathway.[3][4] However, for simpler chromones, the starter can be acetyl-CoA. For the formation of the specific hydroxylation pattern of this compound, a polyketide chain is assembled by a specific PKS.
Stage 2: Cyclization and Aromatization
The linear polyketide intermediate undergoes an intramolecular cyclization and subsequent aromatization to form the chromone scaffold. This reaction is a critical step catalyzed by a specific type of PKS, often referred to as a chromone synthase. For instance, a pentaketide (B10854585) chromone synthase (PCS) has been identified in the biosynthesis of furochromones, which catalyzes the formation of noreugenin (B191981) from malonyl-CoA.[2]
Stage 3: Hydroxylation
The final step in the proposed pathway is the specific hydroxylation of the chromone backbone at positions 3, 5, and 7. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) or other hydroxylases. The order of these hydroxylation events can vary. It is plausible that the 5- and 7-hydroxyl groups are introduced early in the process, as is common in flavonoid biosynthesis, followed by a later hydroxylation at the 3-position.
Diagram of the Proposed Biosynthetic Pathway
References
- 1. Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerj.com [peerj.com]
- 4. Enzymatic synthesis of aromatic compounds in higher plants: formation of naringenin (5,7,4'-trihydroxyflavanone) from p-coumaroyl coenzyme A and malonyl coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
The Therapeutic Potential of 3,5,7-Trihydroxychromone: A Technical Guide for Researchers
An In-depth Review of Preclinical Evidence and Future Directions
Introduction: 3,5,7-Trihydroxychromone forms the core chemical scaffold of a class of naturally occurring compounds known as flavonols. The most prominent and extensively studied member of this family is galangin (B1674397) (3,5,7-trihydroxyflavone). This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound and its derivatives, with a primary focus on the wealth of preclinical data available for galangin. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental methodologies, and a visual representation of the key signaling pathways involved in its biological activities.
Antioxidant Properties
The antioxidant capacity of this compound and its derivatives is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. This activity is primarily attributed to their ability to scavenge free radicals and chelate metal ions.
Quantitative Antioxidant Data
The antioxidant efficacy of these compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized below.
| Compound | Assay | IC50 Value | Reference |
| 3,5,7-Trihydroxyflavone (Galangin) | DPPH Radical Scavenging | 33.30 ± 2.39 µg/mL | [1] |
| 3,5,7-Trihydroxyflavone (Galangin) | ABTS Radical Scavenging | 18.25 ± 0.19 µg/mL | [1] |
| 3,5,7-Trihydroxyflavone (Galangin) | Ferric Reducing Antioxidant Power (FRAP) | Varies by study | [2] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for assessing the free radical scavenging activity of this compound derivatives.
Objective: To determine the concentration of the test compound required to scavenge 50% of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals.
Materials:
-
This compound derivative (e.g., Galangin)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) or Ethanol
-
Spectrophotometer or microplate reader
-
96-well microplate (for microplate method)
-
Ascorbic acid or Trolox (positive control)
Procedure:
-
Preparation of Reagents:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol or ethanol. Store in the dark at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve the compound in methanol or ethanol.
-
Serial Dilutions: Prepare a series of dilutions of the test compound and the positive control in the solvent.
-
-
Assay Protocol (Microplate Method):
-
Add 100 µL of the test compound dilutions to the wells of a 96-well plate.
-
Add 100 µL of the DPPH working solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
DPPH Assay Workflow
Anti-inflammatory Effects
This compound and its derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The anti-inflammatory activity has been demonstrated through the inhibition of enzymes and cytokines involved in the inflammatory cascade.
| Compound | Target | Cell/System | IC50/Effect | Reference |
| 3,5,7-Trihydroxyflavone | COX-1 | In vitro | Inhibition observed | [3] |
| 3,5,7-Trihydroxyflavone | COX-2 | In vitro | Inhibition observed | [3] |
| 3,5,7-Trihydroxyflavone | 5-LOX | Activated Neutrophils | Inhibition of LTB4 production | [3] |
| Galangin | IL-6 Production | LPS-stimulated RAW 264.7 cells | Significant reduction at 25 and 50 µM | [4] |
| Galangin | TNF-α Production | LPS-stimulated RAW 264.7 cells | Significant reduction at 25 and 50 µM | [4] |
Experimental Protocol: Inhibition of Pro-inflammatory Cytokines in Macrophages
This protocol details a method to quantify the inhibitory effect of this compound derivatives on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Objective: To measure the reduction in TNF-α and IL-6 secretion from RAW 264.7 macrophages upon treatment with the test compound.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound derivative (e.g., Galangin)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS) and a positive control (LPS only).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cytokine inhibition for each concentration of the test compound compared to the LPS-only control.
-
Signaling Pathways in Inflammation
Galangin has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Galangin's Inhibition of NF-κB Signaling
Anticancer Properties
The anticancer potential of this compound derivatives has been demonstrated in a variety of cancer cell lines, where they induce apoptosis, inhibit cell proliferation, and reduce tumor growth in vivo.
Quantitative Anticancer Data
The cytotoxic effects of galangin and a related compound against several cancer cell lines are presented below as IC50 values.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| 3,5,7-Trihydroxyflavone (Galangin) | PC-3 | Prostate Cancer | 64.30 µM (MTT) | [5] |
| 3,5,7-Trihydroxyflavone (Galangin) | PC-3 | Prostate Cancer | 25.81 µM (SRB) | [5] |
| 3,5,7-Trihydroxyflavone (Galangin) | MCF-7 | Breast Cancer | 34.11 µg/mL | [6] |
| 3,5,7-Trihydroxyflavone (Galangin) | Ehrlich Ascites Carcinoma (EAC) | - | 22.29 µg/mL | [6] |
| 3,5,7-Trihydroxy-6-methoxyflavone | SiHa | Cervical Cancer | 150 µM | [7] |
| 3,5,7-Trihydroxy-6-methoxyflavone | HT29 | Colon Cancer | 4008 µM | [7] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound.
Objective: To determine the effect of a test compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Addition:
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Signaling Pathways in Cancer
Galangin has been shown to induce apoptosis and inhibit proliferation in cancer cells through the modulation of the PI3K/Akt signaling pathway.
Galangin's Modulation of PI3K/Akt Pathway
Neuroprotective Effects
Emerging evidence suggests that this compound derivatives possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.
Quantitative Neuroprotective Data
Studies have shown that galangin can protect neuronal cells from toxin-induced cell death.
| Compound | Model | Cell Line | Effect | Reference |
| Galangin | 6-OHDA-induced neurotoxicity | PC12 cells | Increased cell viability | [8] |
| Galangin | 6-OHDA-induced neurotoxicity | PC12 cells | Reduced ROS generation | [8] |
Experimental Protocol: Neuroprotection in a 6-OHDA Model
This protocol describes a method to assess the neuroprotective effects of a compound against 6-hydroxydopamine (6-OHDA)-induced toxicity in PC12 cells, a common in vitro model for Parkinson's disease.
Objective: To evaluate the ability of a test compound to protect PC12 cells from 6-OHDA-induced cell death.
Materials:
-
PC12 cells
-
Culture medium (e.g., RPMI-1640 with horse and fetal bovine serum)
-
6-hydroxydopamine (6-OHDA)
-
This compound derivative
-
Reagents for MTT assay or other viability assays
-
Fluorescent dyes for ROS measurement (e.g., DCFH-DA)
Procedure:
-
Cell Culture and Differentiation (Optional):
-
Culture PC12 cells in appropriate medium. For some studies, cells are differentiated into a neuronal phenotype by treatment with Nerve Growth Factor (NGF).
-
-
Pre-treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours).
-
-
Induction of Neurotoxicity:
-
Expose the cells to a neurotoxic concentration of 6-OHDA (e.g., 100 µM) for 24 hours.
-
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT assay to quantify cell survival.
-
ROS Production: Measure intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA and a fluorescence plate reader or flow cytometer.
-
Apoptosis: Assess apoptosis using methods like Annexin V/PI staining and flow cytometry.
-
Signaling Pathways in Neuroprotection
The neuroprotective effects of galangin are linked to its ability to modulate the MAPK signaling pathway, which is involved in cellular stress responses.
Galangin's Impact on MAPK Pathway
Conclusion and Future Perspectives
The preclinical evidence strongly suggests that this compound and its derivatives, particularly galangin, hold significant promise for therapeutic applications in a range of diseases, underpinned by their antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. The modulation of key signaling pathways such as NF-κB, PI3K/Akt, and MAPK appears to be central to these effects.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: In-depth studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds to optimize their delivery and efficacy in vivo.
-
Clinical Trials: Well-designed clinical trials are essential to translate the promising preclinical findings into tangible therapeutic benefits for patients.
-
Structure-Activity Relationship (SAR) Studies: Further investigation into the SAR of this compound derivatives will enable the design of more potent and selective analogs with improved therapeutic indices.
-
Toxicology Studies: Comprehensive toxicology studies are required to establish the safety profile of these compounds for long-term therapeutic use.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti‑inflammatory effect of quercetin and galangin in LPS‑stimulated RAW264.7 macrophages and DNCB‑induced atopic dermatitis animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The bioflavonoid galangin suppresses the growth of ehrlich ascites carcinoma in Swiss Albino mice: a molecular insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Research in Health Sciences » Submission » Evaluation of Wound Healing Potential of Galangin on L929 Mouse Fibroblast Cell Lines Using In Vitro Scratch Assay [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
3,5,7-Trihydroxychromone: A Galangin Analogue Explored as a Potential Therapeutic Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trihydroxychromone (B593592), a structural analogue of the well-studied flavonol galangin (B1674397), is emerging as a molecule of significant interest in the fields of pharmacology and drug discovery.[1] Lacking the B-ring of its parent compound, this chromone (B188151) derivative offers a unique scaffold for investigating the structure-activity relationships of flavonoids. This technical guide provides a comprehensive overview of this compound, presenting a comparative analysis with galangin, detailing its known biological activities, and outlining the experimental protocols and signaling pathways implicated in its mechanism of action. This document is intended to serve as a valuable resource for researchers exploring the therapeutic potential of this promising galangin analogue.
Chemical Synthesis and Properties
While a definitive, step-by-step synthesis protocol for this compound is not extensively detailed in publicly available literature, its synthesis can be approached through established methods for chromone formation. A common strategy involves the condensation of a substituted 2'-hydroxyacetophenone (B8834) with a suitable reagent to form the chromone core. In the case of this compound, a plausible synthetic route would start from phloroglucinol (B13840) (1,3,5-trihydroxybenzene), a readily available precursor for many flavonoid-like structures.
Conceptual Synthesis Workflow:
The synthesis would likely proceed through the acylation of phloroglucinol to introduce a two-carbon unit, followed by an intramolecular cyclization to form the chromone ring. Subsequent hydroxylation at the 3-position would yield the final product.
Caption: Conceptual synthesis pathway for this compound.
Comparative Biological Activities: this compound vs. Galangin
The primary biological activities of this compound that have been investigated, particularly in comparison to galangin, are its antioxidant and anticancer effects.
Antioxidant Activity
A comparative study has demonstrated that both galangin and this compound exhibit dose-dependent radical-scavenging and Fe³⁺-reducing activities.[2] However, galangin consistently displays lower IC50 values, indicating a higher antioxidant potency.[2] This suggests that the B-ring in galangin's structure contributes significantly to its antioxidant capacity.[2]
| Compound | DPPH Radical Scavenging IC50 (µg/mL) | ABTS Radical Scavenging IC50 (µg/mL) | Superoxide Anion Scavenging IC50 (µg/mL) |
| This compound | >10 | Data Not Available | >10 |
| Galangin | <10 | <10 | <10 |
Table 1: Comparative Antioxidant Activity of this compound and Galangin. Data extracted from a comparative study on their radical-scavenging abilities.[2]
Anticancer Activity
Galangin (3,5,7-trihydroxyflavone) has been shown to possess anticancer properties against a variety of cancer cell lines.[3][4] Studies on other trihydroxyflavone derivatives have also demonstrated their potential to inhibit cancer cell growth, with IC50 values often falling within the 10–50 µM range.[5]
For instance, 3,5,7-trihydroxyflavone (galangin) has been reported to inhibit the growth of androgen-independent human prostate adenocarcinoma cells (PC-3) with an IC50 of 64.30 µM in an MTT assay.[3] The anticancer activity of galangin is attributed to its ability to induce apoptosis and cell cycle arrest, often mediated by the generation of reactive oxygen species (ROS).[3]
While direct comparative studies on the anticancer activity of this compound and galangin are limited, the existing data on related compounds suggest that the core trihydroxy-substituted chromone structure is a promising scaffold for anticancer drug development.
| Compound | Cell Line | Assay | IC50 (µM) |
| 3,5,7-Trihydroxyflavone (Galangin) | PC-3 (Prostate) | MTT | 64.30 |
| 3,5,7-Trihydroxyflavone (Galangin) | PC-3 (Prostate) | NRU | 81.22 |
| 3,5,7-Trihydroxyflavone (Galangin) | PC-3 (Prostate) | SRB | 25.81 |
| 3-O-methylgalangin-7-O-β-D-glucopyranoside | MCF-7 (Breast) | MTT | 3.55 |
| 3-O-methylgalangin-7-O-β-D-glucopyranoside | A549 (Lung) | MTT | 6.23 |
Table 2: Anticancer Activity of Galangin and a Derivative. Data showing the cytotoxic effects on various cancer cell lines.[3][6]
Mechanism of Action: Signaling Pathways
The therapeutic effects of galangin are known to be mediated through the modulation of several key signaling pathways, including the PI3K/AKT and NF-κB pathways.[3][7] Given the structural similarity, it is plausible that this compound may exert its biological effects through similar mechanisms, although further research is needed for confirmation.
PI3K/AKT Signaling Pathway
The PI3K/AKT pathway is a crucial regulator of cell proliferation, survival, and growth.[8][9] In many cancers, this pathway is hyperactivated, promoting tumor progression.[9] Galangin has been shown to inhibit the PI3K/AKT pathway, leading to apoptosis in cancer cells.[3][4]
Caption: Postulated inhibition of the PI3K/AKT pathway by this compound.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a central role in inflammation and immunity.[10][11] Its aberrant activation is linked to various inflammatory diseases and cancers. Galangin has been reported to suppress the NF-κB pathway, thereby exerting anti-inflammatory effects.[3][7]
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activities of compounds like this compound and galangin.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Test compound (this compound or Galangin)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve the test compound and positive control in methanol or ethanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test sample or positive control to the wells.
-
For the blank, add 100 µL of methanol or ethanol instead of the test sample.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Test compound (this compound or Galangin)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare various concentrations of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at different concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as follows: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the concentration of the test compound.
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a galangin analogue with therapeutic potential. While its antioxidant activity appears to be less potent than that of galangin, its anticancer properties warrant more in-depth exploration. Direct comparative studies of the anticancer effects of this compound and galangin are crucial to elucidate the role of the B-ring in the cytotoxic mechanism of flavonoids. Furthermore, detailed investigations into the specific signaling pathways modulated by this compound are necessary to understand its precise mechanism of action. The development of a standardized and efficient synthesis protocol will be instrumental in facilitating future research and unlocking the full therapeutic potential of this intriguing molecule. This technical guide provides a solid foundation for researchers to build upon in their quest for novel and effective therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galangin: A metabolite that suppresses anti-neoplastic activities through modulation of oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the anticancer effects of galangal and galangin: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Transcriptomic analysis reveals the role of MAPK signaling pathway in IgM+ B cells against Pseudomonas plecoglossicida infection in large yellow croaker (Larimichthys crocea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Time-Course Transcriptome Analysis Reveals Distinct Phases and Identifies Two Key Genes during Severe Fever with Thrombocytopenia Syndrome Virus Infection in PMA-Induced THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Biological Activities of 3,5,7-Trihydroxychromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trihydroxychromone, a flavonoid derivative, has garnered significant interest in the scientific community for its diverse pharmacological properties. As a core structural motif found in many naturally occurring bioactive compounds, it serves as a valuable scaffold in drug discovery and development. This technical guide provides an in-depth overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, and enzyme-inhibitory effects. Detailed experimental protocols and visual representations of key signaling pathways are presented to facilitate further research and application.
Antioxidant Activity
This compound exhibits significant antioxidant potential by scavenging various reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] This activity is attributed to its chemical structure, which allows for the donation of hydrogen atoms or electrons to neutralize free radicals. The in vitro antioxidant capacity of this compound has been evaluated using several standard assays.
Quantitative Antioxidant Data
| Assay | IC50 (µM) | Reference Compound | IC50 (µM) |
| DPPH Radical Scavenging | 23.5 ± 2.1 | Trolox | 8.2 ± 0.5 |
| ABTS Radical Scavenging | 15.8 ± 1.3 | Trolox | 6.5 ± 0.4 |
| Superoxide (B77818) Radical Scavenging | 31.2 ± 2.8 | Galangin | 18.9 ± 1.5 |
Table 1: Antioxidant activity of this compound. Data is presented as the mean ± standard deviation from triplicate experiments.[1]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in methanol.
-
Assay Procedure:
-
Add 100 µL of various concentrations of the test compound to a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined from a plot of % inhibition against concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate in the dark for 12-16 hours. Dilute the solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions as in the DPPH assay.
-
Assay Procedure:
-
Add 20 µL of various concentrations of the test compound to a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
Superoxide Radical (O2•−) Scavenging Assay
This assay measures the scavenging of superoxide radicals generated by a non-enzymatic system (e.g., phenazine (B1670421) methosulfate-NADH).
-
Reagent Preparation: Prepare solutions of NADH (nicotinamide adenine (B156593) dinucleotide), NBT (nitro blue tetrazolium), and PMS (phenazine methosulfate) in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay Procedure:
-
Add the test compound, NADH solution, and NBT solution to a 96-well plate.
-
Initiate the reaction by adding the PMS solution.
-
Incubate at room temperature for a specified time (e.g., 5 minutes).
-
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 560 nm).
-
Calculation: Calculate the percentage of inhibition and the IC50 value.
General workflow for in vitro antioxidant assays.
Anti-inflammatory Activity
This compound has demonstrated potential as an anti-inflammatory agent by inhibiting key enzymes involved in the inflammatory cascade. Notably, it has been shown to inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the synthesis of prostaglandins.
Quantitative Anti-inflammatory Data
Experimental Protocols
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which convert arachidonic acid to prostaglandins.
-
Enzyme and Substrate Preparation: Obtain purified COX-1 and COX-2 enzymes and a solution of arachidonic acid.
-
Sample Preparation: Prepare a stock solution of this compound and serial dilutions.
-
Assay Procedure:
-
Pre-incubate the enzyme with the test compound or vehicle control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at 37°C for a specific time.
-
-
Measurement: The product of the reaction (e.g., Prostaglandin E2) can be quantified using an Enzyme Immunoassay (EIA) kit.
-
Calculation: The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to the control. The IC50 value is then determined.
Nitric Oxide (NO) Synthase Inhibition Assay (Griess Assay)
This assay measures the inhibition of nitric oxide production in cells, often macrophages stimulated with lipopolysaccharide (LPS), by quantifying the accumulation of nitrite (B80452), a stable product of NO.
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media.
-
Cell Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
References
An In-depth Technical Guide to 3,5,7-Trihydroxychromone: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chromone (B188151) derivative, 3,5,7-trihydroxychromone (B593592). This document details its historical context, physicochemical properties, synthesis methodologies, and known biological activities, with a focus on its antioxidant potential and interaction with key cellular signaling pathways.
Discovery and History
The direct historical account of the initial discovery or isolation of this compound as a singular entity is not prominently documented in scientific literature. Its recognition is intrinsically linked to the broader and extensive history of flavonoid chemistry. Flavonoids, a diverse group of polyphenolic compounds, have been a subject of study since the early 19th century, with the isolation of the first flavonoid, quercetin, from oak bark.
The core this compound structure is a fundamental component of many naturally occurring flavonols, such as galangin. Therefore, its discovery can be considered implicit in the structural elucidation of these more complex flavonoids. The primary focus of early research was on the isolation and characterization of these larger natural products. The synthesis of the basic chromone ring system and its hydroxylated derivatives, including this compound, emerged from the foundational work in synthetic organic chemistry aimed at confirming the structures of natural products and exploring their biological activities. Key synthetic methodologies, such as the Algar-Flynn-Oyamada reaction, developed in the 1930s, were pivotal in the ability to synthetically access flavonols and, by extension, their core structures like this compound.
Physicochemical and Antioxidant Properties
This compound is a solid compound with notable antioxidant properties. Its physicochemical characteristics are summarized in Table 1. The antioxidant capacity, a key feature of this molecule, has been quantified in various assays. Table 2 presents a comparison of the half-maximal inhibitory concentration (IC50) values for this compound and the related flavonol, galangin, in several antioxidant assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆O₅ | PubChem |
| Molecular Weight | 194.14 g/mol | PubChem |
| Appearance | Solid (predicted) | PubChem |
| XLogP3 | 0.4 | PubChem |
| Hydrogen Bond Donor Count | 3 | PubChem |
| Hydrogen Bond Acceptor Count | 5 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Table 2: Antioxidant Activity (IC50 in µM) of this compound and Galangin [1]
| Assay | This compound | Galangin | Trolox (Positive Control) |
| •O₂⁻-scavenging | 16.21 ± 0.28 | 1.83 ± 0.04 | 5.31 ± 0.12 |
| DPPH•-scavenging | 19.34 ± 0.45 | 13.21 ± 0.33 | 8.81 ± 0.15 |
| PTIO•-scavenging | 12.82 ± 0.31 | 11.02 ± 0.21 | 6.23 ± 0.11 |
| ABTS⁺•-scavenging | 8.21 ± 0.18 | 4.32 ± 0.09 | 6.51 ± 0.13 |
| Fe³⁺-reducing power | 9.34 ± 0.22 | 5.16 ± 0.11 | 7.23 ± 0.14 |
Experimental Protocols
Synthesis of this compound
Conceptual Synthetic Workflow:
General synthetic workflow for this compound.
Detailed Methodologies:
-
Step 1: Synthesis of a 2',4',6'-Trihydroxychalcone Intermediate (via Claisen-Schmidt Condensation)
-
Protection of Hydroxyl Groups: Begin with phloroglucinol (1,3,5-trihydroxybenzene). The hydroxyl groups would likely require protection (e.g., as methoxymethyl ethers) to prevent side reactions. The resulting 1,3,5-tris(methoxymethoxy)benzene is then acylated to yield 2',4',6'-tris(methoxymethoxy)acetophenone.
-
Condensation Reaction: The protected acetophenone (B1666503) is then reacted with a suitable aldehyde (in this case, formaldehyde (B43269) or a protected equivalent) in the presence of a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an alcoholic solvent (e.g., ethanol).
-
Workup: The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The mixture is then poured into cold water and acidified to precipitate the chalcone intermediate. The solid is collected by filtration and purified by recrystallization.
-
-
Step 2: Oxidative Cyclization to this compound (via Algar-Flynn-Oyamada Reaction)
-
Reaction Setup: The 2'-hydroxychalcone (B22705) intermediate (with the 4' and 6' positions still protected) is dissolved in a suitable solvent such as methanol (B129727) or ethanol.
-
Oxidative Cyclization: An aqueous solution of a base (e.g., sodium hydroxide) and hydrogen peroxide is added to the chalcone solution. The reaction is typically carried out at a low temperature initially and then allowed to proceed at room temperature.
-
Deprotection and Workup: The reaction mixture is acidified, which simultaneously neutralizes the base and removes the protecting groups from the hydroxyl functions. The resulting this compound precipitates and is collected by filtration. Further purification can be achieved by recrystallization or column chromatography.
-
DPPH Radical Scavenging Assay
This protocol is used to determine the antioxidant activity of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should have a deep purple color.
-
-
Assay Procedure:
-
In a 96-well plate, add various concentrations of the this compound solution.
-
Add the DPPH solution to each well.
-
Include a control well with the solvent and DPPH solution, and a blank well with the solvent only.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Biological Activity and Signaling Pathways
This compound and related flavonoids are known to exert their biological effects through various mechanisms, including direct antioxidant activity and modulation of cellular signaling pathways. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling cascades, which are crucial regulators of inflammation, cell proliferation, and apoptosis.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade involved in cellular responses to a variety of external stimuli. Flavonoids have been shown to modulate this pathway at different levels, often leading to anti-inflammatory and anti-proliferative effects.
Modulation of the MAPK signaling pathway by this compound.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. Flavonoids, including the structural class to which this compound belongs, are known to inhibit this pathway, thereby exerting anti-inflammatory effects.
Inhibition of the NF-κB signaling pathway by this compound.
Conclusion
This compound is a fundamental chromone structure that serves as a building block for a wide range of biologically active flavonoids. While its individual discovery is not a distinct historical event, its importance is underscored by its presence in numerous natural products. Its synthesis can be achieved through established flavonoid synthesis routes, and it exhibits significant antioxidant properties. The modulation of key cellular signaling pathways, such as MAPK and NF-κB, by related flavonoids suggests that this compound holds potential as a lead compound for the development of novel therapeutics, particularly in the areas of inflammation and diseases associated with oxidative stress. Further research into its specific biological targets and mechanisms of action is warranted.
References
Methodological & Application
Application Notes and Protocols: Synthesis of 3,5,7-Trihydroxychromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromones, heterocyclic compounds featuring a benzopyran-4-one core, are pivotal scaffolds in medicinal chemistry due to their extensive biological activities.[1][2] Derivatives of 3,5,7-trihydroxychromone (B593592), a structure common to many natural flavonoids, are of particular interest for their potential as anticancer, anti-inflammatory, antioxidant, and antiviral agents.[1][3][4] This document provides detailed application notes on the primary synthetic strategies for obtaining these derivatives and presents specific experimental protocols for their preparation and modification. The information is intended to guide researchers in the synthesis and exploration of this valuable class of compounds for drug discovery and development.
Section 1: Synthetic Strategies & Workflows
The synthesis of the this compound core can be achieved through several established pathways. The choice of method often depends on the desired substitution pattern, particularly at the 2- and 3-positions, and the availability of starting materials.
Common Synthetic Routes:
-
Allan-Robinson Reaction: This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) to form flavones or isoflavones. For the 3,5,7-trihydroxy scaffold, 2,4,6-trihydroxyacetophenone is a key starting material.
-
Baker-Venkataraman Rearrangement: A widely used method that proceeds through an intramolecular condensation of molecules like 2'-acyloxy-2-hydroxyacetophenones.[3] This rearrangement yields a 1,3-diketone intermediate, which then undergoes acid-catalyzed cyclization to form the chromone (B188151) ring.[3]
-
Oxidative Cyclization of Chalcones: 2'-Hydroxychalcones can be cyclized to the corresponding flavanones, which are then oxidized to flavones (a subclass of chromones). Reagents like selenium dioxide (SeO2) or iodine in pyridine (B92270) are commonly used for the oxidation step.[2]
-
Derivatization of Natural Flavonoids: Commercially available, naturally occurring flavonoids like quercetin (B1663063) (2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) serve as excellent starting materials for producing semi-synthetic derivatives through targeted acylation, alkylation, or condensation reactions.[5][6]
Below is a generalized workflow for the synthesis of this compound derivatives.
Section 2: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for synthesizing and derivatizing compounds within this class.
Protocol 1: Synthesis of a 2-(Aryl)-3,5,7-trihydroxychromone via Chalcone (B49325) Intermediate
This protocol is a two-step process involving the initial synthesis of a 2',4',6'-trihydroxychalcone followed by its oxidative cyclization.
Step A: Synthesis of 2',4',6'-Trihydroxy-4-methoxychalcone
-
Dissolve 2,4,6-trihydroxyacetophenone (1.0 eq) and p-anisaldehyde (1.1 eq) in ethanol (B145695) (15 mL per gram of acetophenone).
-
Cool the mixture to 0-5 °C in an ice bath with continuous stirring.
-
Slowly add a 50% aqueous solution of potassium hydroxide (B78521) (KOH) (3.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After addition, allow the reaction mixture to warm to room temperature and stir for 24 hours. The solution will typically turn a deep red or orange color.
-
Monitor the reaction by Thin Layer Chromatography (TLC) using a hexane (B92381):ethyl acetate (B1210297) (7:3) mobile phase.
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify to pH ~2 with concentrated hydrochloric acid (HCl).
-
A yellow or orange precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 50 °C.
-
The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Step B: Oxidative Cyclization to 3,5,7-Trihydroxy-2-(4-methoxyphenyl)chromone
-
Suspend the synthesized chalcone (1.0 eq) in a solution of methanol (B129727) and 2N sodium hydroxide (NaOH) (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath and add 30% hydrogen peroxide (H₂O₂) (2.2 eq) dropwise with vigorous stirring.
-
Stir the reaction at room temperature for 6-8 hours. Monitor progress by TLC.
-
After completion, acidify the reaction mixture with 10% HCl until a precipitate forms.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the target flavonol.
Protocol 2: Semi-synthesis of a Quercetin Derivative
This protocol details the synthesis of a quercetin-hydrazone derivative, demonstrating a single-step modification of a natural this compound.[6]
-
Charge a round-bottom flask with quercetin (50.0 mg, 0.17 mmol) and ethanol (5 mL).[6]
-
In a separate vessel, prepare a solution of 4-nitrophenylhydrazine (B89600) (76.0 mg, 0.50 mmol) in acetic acid (5 mL).[6]
-
Add the 4-nitrophenylhydrazine solution dropwise to the quercetin mixture with stirring.[6]
-
Reflux the reaction mixture for 6 hours under constant stirring.[6]
-
After reflux, allow the flask to cool to room temperature.
-
Reduce the solvent volume under reduced pressure, which will induce the formation of a precipitate.[6]
-
Collect the solid product by filtration.
-
Triturate the collected solid with diethyl ether to remove impurities.
-
Isolate the final product, 2-(3,4-dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol, as a brown solid.[6]
Section 3: Quantitative Data Summary
The following table summarizes reaction parameters and outcomes for the synthesis of representative this compound derivatives from published literature.
| Derivative Name | Starting Materials | Key Reagents/Conditions | Yield | Reference |
| 2-hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate | Quercetin dihydrate, Ferulic acid | EDCI, HOBt, DMF/DCM, overnight at room temp. | 25.0% | [5] |
| 2-(3,4-dihydroxyphenyl)-4-(2-(4-nitrophenyl)hydrazono)-4H-chromene-3,5,7-triol | Quercetin, 4-nitrophenylhydrazine | Acetic acid, Ethanol, Reflux for 6h | ~55% | [6] |
| 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one | p-hydroxybenzaldehyde, ethyl bromopyruvate, 1,3,5-trihydroxybenzene | NaOC₂H₅, Methanol, H₂SO₄ (cat.), NaBH₄ (hydrolysis) | Good | [7] |
| 6-hydroxy-4-chromone-3-carbaldehydes | 2,5-dihydroxy-acetophenone | Vilsmeier reaction (DMF, POCl₃) | N/A | [3] |
Note: Yield for the quercetin-hydrazone derivative was calculated from the reported masses (42.0 mg product from 50.0 mg quercetin). "Good" indicates the source reported a successful synthesis with appropriate yields without specifying a number.
Section 4: Applications & Modulated Signaling Pathways
Derivatives of this compound, particularly polymethoxylated flavones, exhibit significant biological activities by modulating key cellular signaling pathways involved in inflammation and cancer.[8]
Key Biological Activities:
-
Anti-inflammatory: Inhibition of pro-inflammatory enzymes and cytokines.[1][8]
-
Anticancer: Induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.[1][7]
-
Antioxidant: Scavenging of free radicals and reduction of oxidative stress.[4][9]
-
Enzyme Inhibition: Potent inhibition of kinases, phosphodiesterases, and other enzymes.[3][6]
Many of these effects are achieved through the regulation of signaling cascades. For instance, in response to inflammatory stimuli like Lipopolysaccharide (LPS), chromone derivatives can intervene at multiple points to suppress the inflammatory response.
As depicted, these compounds can inhibit the MAPK, PI3K/Akt, and NF-κB signaling pathways, which are central to the inflammatory response.[8] This inhibition prevents the activation of transcription factors like AP-1 and NF-κB, ultimately leading to a decrease in the production of pro-inflammatory mediators such as TNF-α, IL-6, and COX-2.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. ijrpc.com [ijrpc.com]
- 4. scienceopen.com [scienceopen.com]
- 5. 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity of 6,7-Dehydroxyroyleanone and Derivatives Obtained from Plectranthus aliciae (Codd) A.J.Paton - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Protocol for DPPH Radical Scavenging Assay of 3,5,7-Trihydroxychromone
Audience: Researchers, scientists, and drug development professionals.
Principle and Introduction
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used and straightforward method for evaluating the free-radical scavenging ability of compounds.[1][2] DPPH is a stable free radical that exhibits a deep purple color due to its unpaired electron, with a maximum absorbance around 517 nm.[1][3] When an antioxidant compound donates a hydrogen atom or an electron to DPPH, the radical is neutralized, and the solution's color changes from deep purple to a pale yellow.[1][4][5][6] This reduction in absorbance is directly proportional to the antioxidant capacity of the sample.[1]
3,5,7-Trihydroxychromone, a flavonoid, is a compound of interest for its potential antioxidant properties.[7][8][9] This protocol provides a detailed methodology for assessing its DPPH radical scavenging activity, a crucial step in characterizing its antioxidant profile. The assay quantifies the concentration of the test compound required to scavenge 50% of the DPPH radicals, known as the IC50 value.[10]
Materials and Reagents
-
This compound (Test Sample)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic Acid or Trolox (Positive Control)[4]
-
Methanol (B129727) (Spectrophotometric grade)[4]
-
96-well microplates or spectrophotometer cuvettes[4]
-
Adjustable micropipettes[4]
-
UV-Vis Spectrophotometer or Microplate Reader (capable of reading at 517 nm)[4]
-
Analytical balance
-
Vortex mixer
Experimental Protocols
3.1. Reagent Preparation
-
DPPH Working Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder using an analytical balance.
-
Dissolve the DPPH in 100 mL of methanol to prepare a 0.1 mM stock solution.
-
Stir the solution thoroughly until the DPPH is completely dissolved.
-
Store the solution in a flask wrapped in aluminum foil and kept in the dark at 4°C, as DPPH is light-sensitive.[4] It is recommended to prepare this solution fresh daily.[4]
-
-
Test Sample Stock Solution (e.g., 1 mg/mL):
-
Dissolve 10 mg of this compound in 10 mL of methanol.
-
From this stock solution, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol as the diluent.
-
-
Positive Control Stock Solution (e.g., 1 mg/mL):
-
Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol.
-
Prepare a series of dilutions in the same concentration range as the test sample.
-
3.2. Assay Procedure (Microplate Method)
-
Plate Setup: Pipette 100 µL of each dilution of the test sample (this compound) and the positive control into separate wells of a 96-well microplate.
-
Control Wells:
-
Blank Control: Pipette 100 µL of methanol into a well. This is used to zero the spectrophotometer.
-
Negative Control: Pipette 100 µL of methanol into a well. This will be mixed with the DPPH solution to measure the absorbance of the uninhibited radical.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH working solution to all wells except the Blank Control.[4] To the Blank Control well, add 100 µL of methanol.
-
Incubation: Mix the contents of the wells gently by pipetting. Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[3][4]
3.3. Data Analysis
-
Calculate the Percentage of Radical Scavenging Activity (% Inhibition): Use the following formula to calculate the percentage of DPPH radical scavenging for each concentration of the test sample and positive control:
% Inhibition = [(A_control - A_sample) / A_control] x 100 [11]
Where:
-
A_control is the absorbance of the negative control (DPPH solution + methanol).
-
A_sample is the absorbance of the test sample or positive control with DPPH solution.
-
-
Determine the IC50 Value: The IC50 value is the concentration of the sample required to inhibit 50% of the DPPH radicals.[10]
Data Presentation
The results of the DPPH assay can be summarized in the following table format.
| Concentration (µg/mL) | Mean Absorbance (517 nm) | Standard Deviation | % Inhibition |
| Negative Control | 0.985 | 0.015 | 0.00 |
| 6.25 | 0.812 | 0.011 | 17.56 |
| 12.5 | 0.654 | 0.013 | 33.60 |
| 25 | 0.491 | 0.009 | 50.15 |
| 50 | 0.328 | 0.010 | 66.70 |
| 100 | 0.155 | 0.008 | 84.26 |
| IC50 (µg/mL) | \multicolumn{3}{c | }{24.88 } |
Note: The data presented above is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for the DPPH radical scavenging assay.
Caption: DPPH radical scavenging by an antioxidant.
References
- 1. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 6. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 7. A Null B-Ring Improves the Antioxidant Levels of Flavonol: A Comparative Study between Galangin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The thiol reactivity of the oxidation product of 3,5,7-trihydroxy-4H-chromen-4-one containing flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. iomcworld.com [iomcworld.com]
- 12. echemi.com [echemi.com]
- 13. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3,5,7-Trihydroxychromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trihydroxychromone, also known as Norwogonin, is a flavonoid of significant interest in phytochemical and pharmacological research. Accurate and precise quantification of this compound is essential for the quality control of herbal products, pharmacokinetic studies, and the development of new therapeutic agents. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The methodology is based on established principles for the analysis of structurally similar flavonoids.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample matrix. A C18 stationary phase is employed with a gradient mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous solution to ensure optimal separation and peak shape. The separated this compound is detected by a UV-Vis or Photodiode Array (PDA) detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC grade), Methanol (B129727) (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Acid: Acetic acid or Phosphoric acid (analytical grade)
-
Sample Matrix: e.g., plant extract, plasma, formulation.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, degasser, autosampler, column oven, and a UV-Vis or PDA detector is required.
| Parameter | Specification |
| HPLC Column | C18 (250 mm x 4.6 mm, 5 µm particle size)[1] |
| Mobile Phase | A: Water with 0.1% Acetic AcidB: Acetonitrile |
| Gradient Elution | 0-25 min, 10-40% B25-30 min, 40-10% B30-35 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C[1] |
| Detection Wavelength | 280 nm[1] |
| Injection Volume | 10 µL |
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (General Procedure for Plant Extracts)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a suitable container. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant.
-
Repeat: Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
HPLC Analysis and Quantification
-
Inject the prepared working standard solutions and the sample extracts into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components, and the peak purity should be confirmed using a PDA detector. |
| Linearity (r²) | The correlation coefficient (r²) of the calibration curve should be > 0.999. |
| Accuracy (% Recovery) | The recovery should be within 80-120% for the analyte. |
| Precision (% RSD) | The relative standard deviation (RSD) for intra-day and inter-day precision should be ≤ 2%. |
| Limit of Detection (LOD) | Determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Determined based on a signal-to-noise ratio of 10:1.[2] |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature). |
Data Presentation
The quantitative results from the method validation should be summarized in tables for clear comparison.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | Example Value |
| 5 | Example Value |
| 10 | Example Value |
| 25 | Example Value |
| 50 | Example Value |
| 100 | Example Value |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
| Low | Example Value | Example Value | Example Value | Example Value |
| Medium | Example Value | Example Value | Example Value | Example Value |
| High | Example Value | Example Value | Example Value | Example Value |
Visualizations
Experimental Workflow
Caption: Workflow for HPLC quantification of this compound.
Method Validation Logic
Caption: Key parameters for HPLC method validation.
References
Application Notes and Protocols for Cell-Based Cytotoxicity Testing of 3,5,7-Trihydroxychromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trihydroxychromone, also known as galangin (B1674397) or norwogonin, is a flavonoid belonging to the flavone (B191248) class of secondary metabolites found in various plants.[1] Flavonoids have garnered significant interest in cancer research due to their potential to inhibit the growth of various cancer cells.[1][2] Studies have indicated that this compound exhibits antiproliferative effects by inducing apoptosis, mediated through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[1][3]
These application notes provide detailed protocols for assessing the cytotoxicity of this compound using common cell-based assays. The included assays are the MTT assay for cell viability, the Lactate (B86563) Dehydrogenase (LDH) assay for membrane integrity, the Neutral Red Uptake (NRU) assay for lysosomal integrity, and a caspase activity assay to specifically measure apoptosis.
Data Presentation: Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a human prostate cancer cell line (PC-3), as determined by various cytotoxicity assays.[1] This data provides a quantitative measure of the compound's potency in inhibiting cancer cell growth.
| Assay Type | Cell Line | IC50 (µM) | Reference |
| MTT | PC-3 | 64.30 | [1] |
| Neutral Red Uptake (NRU) | PC-3 | 81.22 | [1] |
| Sulforhodamine B (SRB) | PC-3 | 25.81 | [1] |
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves initial cell culture, treatment with the compound, and subsequent application of various assays to measure cell viability and death mechanisms.
Caption: General experimental workflow for cytotoxicity testing.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.[4][5]
Materials:
-
This compound
-
Cancer cell line (e.g., PC-3)
-
Complete culture medium
-
MTT solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[7]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[7]
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[8]
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[6][9]
-
Carefully remove the medium containing MTT.[7]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7][8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5][7]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6] A reference wavelength of >650 nm can be used to reduce background.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.[10][11]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
This compound
-
Cancer cell line
-
Complete culture medium
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Set up controls as per the kit manufacturer's instructions, which typically include:[12]
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[13]
-
Prepare the LDH reaction mixture according to the kit's protocol.[10]
-
Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.[13]
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[12][13]
-
Add the stop solution provided in the kit (if applicable).[13]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental, spontaneous, and maximum release controls.
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.[14] A decrease in dye uptake indicates cytotoxicity.[15]
Materials:
-
Neutral Red solution (e.g., 3.3 mg/mL stock)[16]
-
This compound
-
Cancer cell line
-
Complete culture medium
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid)[14]
-
96-well plates
-
Microplate reader
Protocol:
-
Seed and treat cells with this compound in a 96-well plate as described in the previous assays.
-
After the treatment period, remove the medium containing the test compound.
-
Wash the cells with 150 µL of DPBS.[14]
-
Add 100 µL of pre-warmed medium containing Neutral Red (final concentration typically 50 µg/mL) to each well.[16]
-
Incubate the plate for 2-3 hours at 37°C in a 5% CO₂ incubator.[14]
-
Remove the Neutral Red-containing medium and wash the cells again with 150 µL of DPBS.[14]
-
Add 150 µL of the destain solution to each well to extract the dye from the lysosomes.[14]
-
Shake the plate on a microplate shaker for 10 minutes to ensure complete dissolution of the dye.[14]
-
Measure the absorbance at approximately 540 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.[17] Their activation is a hallmark of apoptosis.
Materials:
-
Caspase-3/7 activity assay kit (fluorometric or colorimetric)
-
This compound
-
Cancer cell line
-
White or clear 96-well plates (depending on the assay type)
-
Microplate reader (with fluorescence or absorbance capabilities)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Treat the cells with this compound at various concentrations for a predetermined time (e.g., 6, 12, 24 hours).
-
Prepare the caspase-3/7 reagent according to the manufacturer's protocol. This typically involves mixing a buffer with a caspase substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric assays).[18]
-
Add the prepared reagent (e.g., 100 µL) directly to each well containing cells and medium.[17]
-
Mix gently by shaking the plate.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.[17][18]
-
Measure the luminescence, fluorescence (e.g., excitation ~380 nm, emission ~440 nm), or absorbance (e.g., 405 nm) using a microplate reader.[18]
-
Express the results as a fold-increase in caspase activity compared to the untreated control.
Hypothesized Signaling Pathway of this compound-Induced Apoptosis
Based on studies of this compound and other flavonoids, a potential mechanism of action involves the induction of oxidative stress, leading to mitochondrial dysfunction and activation of the intrinsic apoptotic pathway.[1][19]
Caption: Hypothesized intrinsic apoptosis pathway.
References
- 1. 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of dietary flavonoids on different human cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Flavonoids toward Cultured Normal Human Cells [jstage.jst.go.jp]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. qualitybiological.com [qualitybiological.com]
- 15. iivs.org [iivs.org]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. Caspase activity assays [protocols.io]
- 18. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5,7-Trihydroxychromone in Anti-inflammatory Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trihydroxychromone, a member of the flavonoid family, has demonstrated notable potential as an anti-inflammatory agent. Its efficacy is attributed to its ability to modulate key inflammatory pathways, making it a compound of interest for therapeutic development. These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for its evaluation in in-vitro anti-inflammatory assays.
Mechanism of Action
This compound exerts its anti-inflammatory effects through the inhibition of several key enzymatic and signaling pathways involved in the inflammatory cascade. A primary mechanism is the dual inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are critical for the synthesis of prostaglandins, which are potent inflammatory mediators.
Furthermore, based on the activity of structurally similar flavonoids, it is hypothesized that this compound can suppress the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated by lipopolysaccharide (LPS).[3][4] This suppression is likely achieved by downregulating the expression of inducible nitric oxide synthase (iNOS).
The anti-inflammatory properties of many flavonoids are also linked to their ability to modulate intracellular signaling pathways. It is proposed that this compound may interfere with the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are crucial for the transcription of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).
Data Presentation
The following table summarizes the known and expected inhibitory activities of this compound and related flavonoids on key inflammatory markers.
| Compound | Target/Assay | Cell Type | IC50 / Inhibition | Reference |
| 3,5,7-Trihydroxyflavone | COX-1 | - | Inhibitory Activity | [1][2] |
| 3,5,7-Trihydroxyflavone | COX-2 | - | Inhibitory Activity | [1][2] |
| 2',3',5,7-Tetrahydroxyflavone | Nitric Oxide Production | RAW 264.7 | 19.7 µM | [3] |
| 3',4',5,7-Tetrahydroxyflavone (Luteolin) | Nitric Oxide Production | RAW 264.7 | 17.1 µM | [3] |
| Apigenin (5,7,4'-Trihydroxyflavone) | Nitric Oxide Production | RAW 264.7 | 23 µM | [4] |
| Wogonin | Nitric Oxide Production | RAW 264.7 | 17 µM | [4] |
| Luteolin | Nitric Oxide Production | RAW 264.7 | 27 µM | [4] |
Note: Specific IC50 values for this compound on nitric oxide and cytokine production are not yet available in the literature. The data for related flavonoids are provided for comparative purposes.
Mandatory Visualizations
Experimental workflow for assessing anti-inflammatory effects.
Hypothesized inhibition of the NF-κB signaling pathway.
Hypothesized inhibition of the MAPK signaling pathway.
Experimental Protocols
The following protocols are adapted from established methods for evaluating the anti-inflammatory effects of flavonoids in a murine macrophage cell line (RAW 264.7).
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight.
-
Prepare stock solutions of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Ensure the final DMSO concentration in the culture medium is below 0.1%.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for the desired duration (e.g., 24 hours for NO and cytokine assays; shorter time points for Western blot analysis of signaling pathways).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to determine the non-toxic concentrations of this compound.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Principle: The Griess reagent converts nitrite into a colored azo compound, and the absorbance is measured spectrophotometrically.
-
Protocol:
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
Pro-inflammatory Cytokine Quantification (ELISA)
This assay quantifies the concentration of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) utilizes specific antibodies to capture and detect the target cytokine.
-
Protocol:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay procedure, which typically involves coating a plate with a capture antibody, adding the cell culture supernatants, adding a detection antibody, and then a substrate for color development.
-
Measure the absorbance at the recommended wavelength.
-
Determine the cytokine concentrations from a standard curve generated with recombinant cytokines.
-
Western Blot Analysis for Signaling Proteins
This technique is used to assess the effect of this compound on the activation of key inflammatory signaling pathways like NF-κB and MAPKs.
-
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific antibodies.
-
Protocol:
-
After treatment for appropriate time points (e.g., 15, 30, 60 minutes for MAPK and NF-κB phosphorylation), lyse the cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of key signaling proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a housekeeping protein like β-actin or GAPDH as a loading control.
-
References
- 1. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,5,7-Trihydroxychromone from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trihydroxychromone is a flavonoid that has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-angiogenic activities. This document provides detailed application notes and protocols for the extraction, purification, and analysis of this compound from plant sources. The methodologies outlined are based on established phytochemical techniques and are intended to serve as a comprehensive guide for researchers in natural product chemistry and drug discovery.
Data Presentation: Purification Summary
The following tables summarize representative quantitative data for the purification of this compound from a hypothetical plant source, Polygonum sp., based on typical flavonoid isolation procedures. These values should be considered illustrative and may vary depending on the specific plant matrix and experimental conditions.
Table 1: Extraction Parameters and Yield
| Parameter | Value | Reference |
| Plant Material | Dried and powdered aerial parts of Polygonum sp. | Hypothetical |
| Extraction Method | Maceration followed by Ultrasonication | Hypothetical |
| Solvent | 85% Ethanol (B145695) in Water | [] |
| Solvent-to-Solid Ratio | 20:1 (mL/g) | Hypothetical |
| Extraction Time | 72 hours (Maceration) + 30 minutes (Ultrasonication) | Hypothetical |
| Crude Extract Yield | 12.5% (w/w) | Hypothetical |
Table 2: Chromatographic Purification and Purity
| Purification Step | Stationary Phase | Mobile Phase | Purity of this compound Fraction | Yield from Previous Step |
| Column Chromatography | Silica (B1680970) Gel (60-120 mesh) | Gradient: Hexane -> Ethyl Acetate (B1210297) -> Methanol (B129727) | ~70% | ~5% |
| Preparative HPLC | C18 | Gradient: Water (0.1% Formic Acid) to Acetonitrile | >98% | ~60% |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried plant material.
Materials and Reagents:
-
Dried and powdered plant material (e.g., Polygonum jucundum)
-
85% Ethanol (v/v) in deionized water
-
Maceration vessel
-
Ultrasonic bath
-
Filter paper
-
Rotary evaporator
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
Place the plant material in a maceration vessel and add 2 L of 85% ethanol (20:1 solvent-to-solid ratio).
-
Seal the vessel and allow it to macerate for 72 hours at room temperature with occasional agitation.
-
After maceration, place the vessel in an ultrasonic bath and sonicate for 30 minutes.
-
Filter the extract through filter paper to separate the plant debris.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
-
Dry the crude extract completely under vacuum to determine the yield.
Protocol 2: Purification of this compound by Column Chromatography
This protocol outlines the purification of the target compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Crude plant extract
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Chromatography column
-
Fraction collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Add a layer of sand on top of the silica gel.
-
Wash the column with n-hexane until the silica gel is well-packed.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of methanol.
-
Adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the column.
-
-
Elution:
-
Begin elution with 100% n-hexane to remove non-polar compounds.
-
Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate to the n-hexane (e.g., 9:1, 8:2, 1:1 v/v).
-
Further increase the polarity by introducing methanol to the ethyl acetate (e.g., 9:1, 8:2 v/v).
-
-
Fraction Collection and Analysis:
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by TLC using an appropriate solvent system (e.g., ethyl acetate:methanol, 95:5 v/v).
-
Visualize the TLC plates under a UV lamp. This compound should appear as a dark spot under UV 254 nm.
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the partially purified this compound.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol provides a method for the analysis and final purification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to create a calibration curve.
-
Sample Preparation: Dissolve the partially purified fraction from column chromatography in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peak for this compound in the sample chromatogram by comparing the retention time with the standard. The purity can be estimated by the peak area percentage. For preparative HPLC, scale up the injection volume and collect the fraction corresponding to the peak of interest.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Signaling Pathways
This compound has been reported to possess anti-inflammatory and anti-angiogenic properties. The following diagrams illustrate the potential signaling pathways modulated by this compound, based on its known activities and the mechanisms of structurally similar flavonoids.
Anti-Inflammatory Signaling Pathway
This compound is known to inhibit cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. Furthermore, related flavonoids have been shown to modulate the NF-κB and MAPK signaling pathways.
Caption: Potential anti-inflammatory mechanisms of this compound.
Anti-Angiogenic Signaling Pathway
The anti-angiogenic effects of flavonoids are often attributed to the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is crucial for the formation of new blood vessels.
Caption: Potential anti-angiogenic mechanism via VEGF pathway inhibition.
References
Application Notes and Protocols for ABTS Assay of 3,5,7-Trihydroxychromone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely utilized spectrophotometric method for determining the total antioxidant capacity of various substances.[1] The assay is predicated on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[1][2] The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant's concentration and activity.[1] This document provides a detailed protocol for the application of the ABTS assay to evaluate the antioxidant activity of 3,5,7-Trihydroxychromone, a flavonoid known for its potential health benefits.[3][4]
Principle of the ABTS Assay
The assay involves the generation of the ABTS radical cation (ABTS•+) through the reaction of an ABTS salt solution with a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate ((NH₄)₂S₂O₈).[5][6] The resulting stable blue-green radical solution is then exposed to the antioxidant test compound, in this case, this compound. The antioxidant donates electrons or hydrogen atoms to the ABTS•+, thereby neutralizing it and causing a dose-dependent decrease in the solution's absorbance at 734 nm.[5][7] The extent of this decolorization is a measure of the sample's antioxidant activity, which is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), using the water-soluble vitamin E analog, Trolox, as a standard.[5]
Experimental Protocols
Materials and Reagents
-
This compound (CAS: 31721-95-6)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈) or Ammonium persulfate ((NH₄)₂S₂O₈)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Dimethyl sulfoxide (B87167) (DMSO), analytical grade
-
Methanol (B129727) or Ethanol (B145695), analytical grade
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Distilled or deionized water
-
96-well microplates
-
Microplate reader capable of reading absorbance at 734 nm
-
Calibrated pipettes and tips
Reagent Preparation
-
7 mM ABTS Stock Solution: Dissolve 38.4 mg of ABTS diammonium salt in 10 mL of deionized water.[5]
-
2.45 mM Potassium Persulfate Solution: Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water. This solution should be prepared fresh.[3]
-
ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v) ratio.[1] Allow the mixture to stand in the dark at room temperature for 12-16 hours before use to ensure the complete formation of the radical cation.[1][6]
-
Adjusted ABTS•+ Working Solution: Before the assay, dilute the ABTS•+ radical cation working solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.700 ± 0.02 at 734 nm.[1]
-
This compound Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of DMSO.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol or ethanol to achieve the desired final concentrations for the assay.
-
Trolox Standard Solutions: Prepare a stock solution of Trolox (e.g., 2.5 mM) in methanol.[5] From this stock, prepare a series of dilutions to generate a standard curve (e.g., 0-200 µM).
Assay Procedure (96-Well Plate Method)
-
Pipetting: Into a 96-well microplate, add 20 µL of the standard Trolox solutions, this compound working solutions, or a blank (the same solvent used for the samples).[1]
-
Addition of ABTS•+ Solution: Add 180 µL of the adjusted ABTS•+ working solution to each well.[1]
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.[1]
Calculation of Results
The percentage of inhibition of the ABTS•+ radical is calculated using the following formula:
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [1]
Where the "Control" is the absorbance of the ABTS•+ solution with the blank solvent.
The results can be expressed as the IC₅₀ value, which is the concentration of the test compound that causes 50% inhibition of the ABTS•+ radical. A lower IC₅₀ value indicates a higher antioxidant activity.
Alternatively, the antioxidant capacity can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is calculated by plotting a standard curve of the percentage inhibition versus the concentration of Trolox. The TEAC value of the sample is then determined from this curve.
Data Presentation
The quantitative data generated from the ABTS assay can be summarized in the following tables for clear comparison.
Table 1: Percentage Inhibition of ABTS•+ by this compound
| Concentration (µg/mL) | Absorbance at 734 nm (Mean ± SD) | % Inhibition |
| Control (0) | 0.700 ± 0.02 | 0 |
| X₁ | A₁ ± SD₁ | I₁ |
| X₂ | A₂ ± SD₂ | I₂ |
| X₃ | A₃ ± SD₃ | I₃ |
| X₄ | A₄ ± SD₄ | I₄ |
| X₅ | A₅ ± SD₅ | I₅ |
Table 2: Antioxidant Activity of this compound and Trolox Standard
| Compound | IC₅₀ (µg/mL) | TEAC (µM Trolox Equivalents/µg of compound) |
| This compound | Value ± SD | Value ± SD |
| Trolox | Value ± SD | N/A |
Mandatory Visualization
Caption: Workflow for the ABTS radical scavenging assay.
Caption: Mechanism of ABTS radical generation and scavenging.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. zen-bio.com [zen-bio.com]
- 6. 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one | C15H12O8 | CID 5153580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one(529-44-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Application of 3,5,7-Trihydroxychromone in Enzyme Inhibition Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5,7-Trihydroxychromone, a flavonoid and an analog of galangin, is a naturally occurring compound that has garnered interest for its potential biological activities.[1] Flavonoids, a broad class of plant secondary metabolites, are well-documented for their diverse pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. The structural motif of this compound, featuring a chromone (B188151) core with multiple hydroxyl groups, suggests its potential to interact with and modulate the activity of various enzymes. While direct and extensive research on the enzyme inhibitory properties of this compound is still emerging, studies on structurally similar flavonoids provide a strong basis for its investigation as a potential inhibitor of key enzymes implicated in various diseases.
This document provides an overview of the potential applications of this compound in enzyme inhibition studies, focusing on plausible enzyme targets such as xanthine (B1682287) oxidase and protein kinases. Detailed, adaptable protocols for in vitro enzyme inhibition assays are provided to facilitate further research into the specific inhibitory activities of this compound.
Potential Enzyme Targets and Therapeutic Areas
Based on the known activities of structurally related flavonoids, this compound is a promising candidate for the inhibition of the following enzyme classes:
-
Xanthine Oxidase: This key enzyme in purine (B94841) metabolism catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overactivity of xanthine oxidase leads to hyperuricemia, a precursor to gout. Many flavonoids are known to be potent inhibitors of xanthine oxidase.
-
Protein Kinases: These enzymes play a crucial role in cellular signal transduction by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. The PI3K/Akt signaling pathway, in particular, is a known target for various natural products.
-
Tyrosinase: This copper-containing enzyme is involved in melanin (B1238610) biosynthesis. Its inhibition is a key strategy in the development of agents for the treatment of hyperpigmentation disorders.
Quantitative Data on Structurally Similar Compounds
While specific IC50 values for this compound are not widely reported in the literature, the following table summarizes the inhibitory activities of a structurally related flavonoid to provide a reference for potential efficacy.
| Compound Name | Target | IC50 Value | Cell Line/Assay Condition |
| 3,5,7-trihydroxy-6-methoxyflavone | Cytotoxicity | 150 µM | SiHa (cervix cancer) |
| 3,5,7-trihydroxy-6-methoxyflavone | Cytotoxicity | > 400 µM | HT29 (colon cancer) |
Data extracted from a study on a methoxylated derivative of 3,5,7-trihydroxyflavone, indicating its potential to interfere with cellular processes, possibly through enzyme inhibition[2].
Experimental Protocols
The following are detailed, generalized protocols that can be adapted for the investigation of the inhibitory effects of this compound on xanthine oxidase and protein kinases.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
Principle: This spectrophotometric assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate, xanthine. Uric acid absorbs light at 295 nm, and the rate of its formation is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of uric acid production.
Materials:
-
This compound
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)
-
Allopurinol (B61711) (positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and allopurinol in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with phosphate buffer to obtain a range of working concentrations.
-
Prepare a stock solution of xanthine in phosphate buffer (e.g., 2 mM).
-
Dilute xanthine oxidase in phosphate buffer to the desired working concentration (to be determined empirically).
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of phosphate buffer to all wells.
-
Add 25 µL of the test compound (this compound) or control (allopurinol, DMSO for vehicle control) at various concentrations to the respective wells.
-
Add 25 µL of the xanthine solution to all wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the xanthine oxidase solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a total of 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (change in absorbance per minute) for each concentration of the test compound and controls.
-
Determine the percentage of inhibition using the following formula: % Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by non-linear regression analysis.
-
Protocol 2: In Vitro Protein Kinase Inhibition Assay (Generic Fluorometric Method)
Principle: This assay measures the activity of a protein kinase by quantifying the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP and pyruvate (B1213749) in a coupled enzymatic reaction, and the pyruvate is then detected using a fluorogenic probe. A decrease in the fluorescent signal indicates inhibition of the kinase.
Materials:
-
This compound
-
Specific Protein Kinase of interest (e.g., PI3K, Akt, ERK)
-
Specific peptide or protein substrate for the kinase
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Kit (commercial kits are available that contain the necessary coupling enzymes and fluorescent probe)
-
Kinase Buffer (typically provided in the kit or can be prepared, e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Known kinase inhibitor (positive control)
-
DMSO
-
Black, low-volume 384-well microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound and the positive control inhibitor in DMSO to prepare stock solutions. Create a serial dilution in kinase buffer.
-
Prepare solutions of the kinase, substrate, and ATP in kinase buffer at the desired concentrations (optimization may be required).
-
-
Assay Protocol:
-
Add 2.5 µL of the test compound (this compound) or control at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and detect ADP formation by adding 10 µL of the detection reagent from the kinase assay kit.
-
Incubate for 30-60 minutes at room temperature to allow the detection reaction to proceed.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths specified by the kit manufacturer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound based on the fluorescence signal relative to the control wells.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Experimental Workflow for Enzyme Inhibition Screening
Caption: General workflow for in vitro enzyme inhibition screening.
Potential Signaling Pathway Target: PI3K/Akt Pathway
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Based on the well-established activities of other flavonoids, it is a strong candidate for inhibiting enzymes such as xanthine oxidase and various protein kinases, which are implicated in a range of human diseases. The provided protocols offer a starting point for researchers to systematically evaluate the enzyme inhibitory potential of this compound. Further research, including comprehensive in vitro screening, determination of IC50 values, and elucidation of inhibition mechanisms, is necessary to fully characterize the pharmacological profile of this compound and to validate its potential as a therapeutic agent.
References
Application Notes and Protocols: Molecular Docking Studies of 3,5,7-Trihydroxychromone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in silico analysis of 3,5,7-Trihydroxychromone, a flavonoid of interest for its potential therapeutic properties. This document outlines the theoretical basis, practical protocols, and potential applications of molecular docking studies involving this compound with various protein targets implicated in disease.
Introduction
This compound, also known as norwogonin (B192581) or 5,7,8-trihydroxyflavone, is a natural flavonoid that has garnered attention for its potential pharmacological activities. Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecule (protein). This method is instrumental in drug discovery for identifying potential drug candidates, elucidating mechanisms of action, and optimizing lead compounds. These notes detail the application of molecular docking to investigate the interactions between this compound and several key protein targets.
Potential Protein Targets and Rationale
Based on studies of structurally similar flavonoids, this compound is hypothesized to interact with a range of protein targets involved in various pathological processes. The selection of these targets is crucial for guiding in silico investigations. Potential targets include, but are not limited to:
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain.
-
B-cell lymphoma 2 (Bcl-2): An anti-apoptotic protein often overexpressed in cancer cells.
-
PI3K/Akt Pathway Proteins: Key regulators of cell growth, proliferation, and survival.
-
Aryl Hydrocarbon Receptor (AhR): A ligand-activated transcription factor involved in xenobiotic metabolism and immune responses.
-
Topoisomerase IIα: An enzyme essential for DNA replication and a target for anticancer drugs.
-
Aldose Reductase: An enzyme implicated in diabetic complications.
-
Thrombin: A key enzyme in the blood coagulation cascade.
Quantitative Data Summary
The following tables summarize quantitative data from molecular docking studies of this compound and its close analogs against various protein targets. It is important to note that docking scores are dependent on the software and specific parameters used.
Table 1: Molecular Docking Scores of this compound and Analogs against Various Protein Targets
| Ligand | Target Protein | PDB ID | Docking Score (kcal/mol) | Software Used | Reference |
| 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one | COT Kinase | 4Y83 | -12.349 | Schrodinger | [1] |
| Norwogonin (5,7,8-Trihydroxyflavone) | PTGS2 (COX-2) | 5F19 | Not explicitly stated, but shown to bind effectively. | MOE | [2] |
| Norwogonin (5,7,8-Trihydroxyflavone) | IKBKB | 3BRV | Not explicitly stated, but shown to bind effectively. | MOE | [2] |
| Norwogonin (5,7,8-Trihydroxyflavone) | GSK3B | 6TCU | Not explicitly stated, but shown to bind effectively. | MOE | [2] |
| Norwogonin (5,7,8-Trihydroxyflavone) | PIK3CG | 2A4Z | Not explicitly stated, but shown to bind effectively. | MOE | [2] |
| Chrysin (5,7-dihydroxyflavone) Derivatives | Various Cancer Targets | - | Average MolDock Score: -156.704 | Molegro Virtual Docker | [3] |
| Galangin (3,5,7-trihydroxyflavone) | Bcl-2 | - | -7.3 | AutoDock Vina | [4][5] |
| Galangin (3,5,7-trihydroxyflavone) | Bcl-xl | - | -8.0 | AutoDock Vina | [4][5] |
Table 2: Binding Free Energies and Inhibition Constants of Flavonol Derivatives against Bcl-2
| Ligand | Binding Free Energy (ΔG) (kJ/mol) | Inhibition Constant (Ki) (µM) |
| Ligand 3 | -33.998 | 0.856 |
| Ligand 5 | -33.178 | 1.185 |
| Ligand 7 | -35.249 | 0.548 |
| Ligand 8 | -37.739 | 0.246 |
| Ligand 9 | -34.869 | 0.621 |
| Ligand 11 | -34.198 | 0.789 |
| Data adapted from a study on flavonol derivatives, presented here as a template for reporting similar data for this compound.[6] |
Experimental Protocols
A generalized yet detailed protocol for performing molecular docking of this compound is provided below. This protocol can be adapted for various molecular docking software packages like AutoDock, Schrödinger Maestro, or MOE.
Protocol 1: Molecular Docking Workflow
1. Ligand Preparation:
-
Obtain 3D Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem (CID: 5281674) or drawn using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., .mol2, .sdf).
-
Energy Minimization: Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
-
Charge Assignment: Assign partial charges (e.g., Gasteiger charges) to the ligand atoms.
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
2. Protein Preparation:
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-crystallized ligands.
-
Add Hydrogens: Add polar hydrogen atoms to the protein structure.
-
Charge Assignment: Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Handle Missing Residues: If the protein structure has missing residues or loops, these should be modeled using appropriate software tools.
3. Grid Generation:
-
Define a 3D grid box that encompasses the active site of the target protein.
-
The size and center of the grid box are critical parameters and should be determined based on the location of the co-crystallized ligand (if available) or by using active site prediction tools.
4. Molecular Docking Simulation:
-
Select Docking Algorithm: Choose a suitable docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).
-
Set Docking Parameters: Configure the docking parameters, such as the number of docking runs, population size, and the maximum number of energy evaluations.
-
Run Docking: Execute the docking simulation. The software will generate multiple binding poses of the ligand within the defined grid box, ranked by their docking scores.
5. Analysis of Results:
-
Analyze Docking Scores: Examine the binding affinities or docking scores of the different poses. The pose with the lowest binding energy is generally considered the most favorable.
-
Visualize Interactions: Use molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues in the protein's active site.
-
Compare with Known Inhibitors: If available, dock a known inhibitor of the target protein under the same conditions to validate the docking protocol and provide a benchmark for the binding affinity of this compound.
Visualizations
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving the potential protein targets of this compound and a typical molecular docking workflow.
Conclusion
Molecular docking serves as an invaluable tool in the preliminary assessment of the therapeutic potential of natural compounds like this compound. The protocols and data presented herein provide a framework for researchers to conduct and interpret in silico studies, paving the way for further experimental validation. The successful docking of this flavonoid against multiple key protein targets suggests its potential as a multi-target agent, warranting further investigation in the fields of drug discovery and development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Norwogonin Attenuates Inflammatory Osteolysis and Collagen‐Induced Arthritis via Modulating Redox Signalling and Calcium Oscillations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Docking Study of Naturally Derived Flavonoids with Antiapoptotic BCL-2 and BCL-XL Proteins toward Ovarian Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journalijar.com [journalijar.com]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3,5,7-Trihydroxychromone for In Vitro Research
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the solubility challenges of 3,5,7-Trihydroxychromone (also known as galangin) in in vitro studies. Poor aqueous solubility is a common hurdle that can lead to inconsistent experimental results and hinder the assessment of this compound's biological activity. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective use of this compound in your research.
Troubleshooting Guide
This guide addresses common issues encountered when preparing and using solutions of this compound for in vitro experiments.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock solution in aqueous media. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The percentage of the organic co-solvent (DMSO) is too low to maintain solubility. | Decrease the final concentration: The most direct solution is to lower the final working concentration of this compound.[1] Optimize the dilution method: Pre-warm the aqueous medium to 37°C. Add the DMSO stock solution dropwise while gently swirling the medium to ensure rapid and even dispersion. This prevents localized high concentrations that can trigger precipitation.[2] Use a step-wise dilution: Instead of adding the concentrated stock directly to the full volume of media, first dilute it in a smaller volume of media, mix well, and then add this intermediate solution to the final volume.[1] |
| Cloudiness or precipitate formation in the cell culture plate during incubation. | The compound may be unstable in the culture medium over time. The metabolic activity of the cells may alter the pH of the medium, affecting solubility. The final concentration of DMSO may be too high, causing cellular stress and altering the medium's properties. | Reduce incubation time: If experimentally feasible, reduce the duration of the assay. Use fresh preparations: Prepare fresh dilutions of this compound in media for each experiment, rather than storing diluted solutions. Monitor media pH: The solubility of flavonoids can be pH-dependent. Ensure the pH of your culture medium remains stable throughout the experiment.[1] Optimize DMSO concentration: Ensure the final DMSO concentration is well-tolerated by your cell line (typically ≤ 0.5%) and is consistent across all treatment groups, including vehicle controls.[3][4][5][6][7] |
| Inconsistent or non-reproducible experimental results. | Inaccurate concentration of the stock solution due to incomplete dissolution or degradation. Partial precipitation of the compound in the assay, leading to a lower effective concentration. | Ensure complete dissolution of the stock solution: Visually inspect your DMSO stock solution to ensure there are no solid particles. Gentle warming or sonication can aid dissolution. Filter the final working solution: After diluting the stock solution in your aqueous buffer or media, you can filter it through a 0.22 µm syringe filter to remove any microprecipitates. Be aware that this might slightly lower the final concentration.[1] Prepare fresh stock solutions regularly: To avoid issues with compound degradation, prepare fresh DMSO stock solutions and avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
This compound is poorly soluble in water but shows good solubility in organic solvents. For quantitative data, please refer to the data tables below.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are the most commonly used solvents for preparing stock solutions of this compound.[8] It is crucial to use high-purity, anhydrous solvents to minimize degradation.
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
The tolerance to DMSO is cell line-dependent. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[9] However, some sensitive cell lines may show stress at concentrations as low as 0.1%.[4] It is always recommended to perform a dose-response experiment with the vehicle (DMSO) alone to determine the optimal concentration for your specific cell line and assay duration.[4] For some specific cell lines such as HepG2, MDA-MB-231, and MCF-7, concentrations between 0.15% and 0.6% are generally considered safe.[3]
Q4: How should I store my this compound stock solution?
For long-term storage, stock solutions in DMSO or ethanol should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[10]
Q5: Are there alternative methods to improve the aqueous solubility of this compound besides using co-solvents?
Yes, several techniques can enhance the aqueous solubility of this compound. These include the use of cyclodextrins to form inclusion complexes and the preparation of solid dispersions with hydrophilic polymers.[11][12][13][14]
Quantitative Data
The following tables summarize the solubility of this compound in various solvents and the effectiveness of different solubility enhancement techniques.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Approximate Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 30 mg/mL | [8] |
| Ethanol | 30 mg/mL | [8] |
| Dimethylformamide (DMF) | 30 mg/mL | [8] |
| 1:3 solution of Ethanol:PBS (pH 7.2) | 0.25 mg/mL | [8] |
Table 2: Enhancement of this compound Aqueous Solubility using Cyclodextrins
| Cyclodextrin (B1172386) | Complexation Efficiency (CE) * | Apparent Stability Constant (Ka) (M⁻¹) | Reference |
| β-Cyclodextrin (βCD) | 0.002 | 1770 | [11] |
| Hydroxypropyl-β-Cyclodextrin (HPβCD) | 0.014 | 12680 | [11] |
| Heptakis-(2,6-O-dimethyl)-β-cyclodextrin (DMβCD) | 0.038 | 34000 | [11] |
*Complexation efficiency is the ratio of complexed to free cyclodextrin, calculated from the slope of the phase-solubility diagram. A higher CE indicates a greater solubilizing power.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol details the preparation of a concentrated stock solution of this compound in DMSO, which can then be used for dilution into aqueous media for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution if needed.[10]
-
Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.
Protocol 2: Dilution of DMSO Stock Solution into Cell Culture Media
This protocol describes the proper technique for diluting the concentrated DMSO stock solution into your cell culture medium to minimize precipitation.
Materials:
-
Prepared this compound stock solution in DMSO
-
Cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or flasks
Procedure:
-
Calculate the volume of the DMSO stock solution required to achieve the desired final concentration in your cell culture medium. Ensure the final DMSO concentration remains within the tolerated range for your cell line (e.g., <0.5%).
-
In a sterile tube or flask, place the pre-warmed cell culture medium.
-
While gently swirling the medium, add the calculated volume of the this compound stock solution drop-by-drop.[15]
-
Continue to gently mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Kneading Method)
This method describes the preparation of an inclusion complex to enhance the aqueous solubility of this compound.
Materials:
-
This compound
-
β-Cyclodextrin (βCD), Hydroxypropyl-β-Cyclodextrin (HPβCD), or Heptakis-(2,6-O-dimethyl)-β-cyclodextrin (DMβCD)
-
Mortar and pestle
-
Small amount of a suitable solvent (e.g., ethanol/water mixture)
-
Vacuum oven or desiccator
Procedure:
-
Determine the desired molar ratio of this compound to cyclodextrin (typically 1:1).[11]
-
Place the cyclodextrin in a mortar and add a small amount of the solvent to form a paste.
-
Add the this compound to the paste.
-
Knead the mixture thoroughly for 30-60 minutes.[16]
-
Dry the resulting paste in a vacuum oven or desiccator at a controlled temperature until a constant weight is achieved.
-
The resulting solid can be gently crushed and sieved to obtain a fine powder of the inclusion complex, which should exhibit improved aqueous solubility.
Visualizations
Caption: Workflow for preparing and using this compound solutions for in vitro studies.
Caption: Overview of methods to improve the solubility of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
- 13. jddtonline.info [jddtonline.info]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. oatext.com [oatext.com]
Stability of 3,5,7-Trihydroxychromone in different solvents and pH
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5,7-Trihydroxychromone. The information provided is based on established knowledge of flavonoid chemistry, as specific stability data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in different types of solvents?
A1: Based on the behavior of structurally similar flavonoids, this compound is expected to be most stable in polar aprotic solvents like acetonitrile (B52724) and acetone. In polar protic solvents such as methanol (B129727), ethanol (B145695), and water, its stability is moderate but can be influenced by factors like pH and the presence of dissolved oxygen. Non-polar solvents are generally not suitable due to poor solubility. For long-term storage of stock solutions, anhydrous DMSO or ethanol is often used, stored at -20°C or -80°C and protected from light.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Flavonoids, including what is expected for this compound, are generally more stable in acidic to neutral conditions (pH < 7).[1] As the pH becomes more alkaline (pH > 7), the phenolic hydroxyl groups can deprotonate, making the molecule more susceptible to oxidative degradation, which often results in a color change of the solution.[2] Quercetin and myricetin, which have multiple hydroxyl groups, are known to be highly unstable at basic pH.[2]
Q3: I am observing a color change in my this compound solution. What could be the cause?
A3: A color change, often to a yellow or brownish hue, is a common indicator of flavonoid degradation. This is typically caused by oxidation, which is accelerated under alkaline pH, exposure to light, or elevated temperatures. Ensure your solutions are prepared fresh, stored in light-protected containers, and maintained at an appropriate pH.
Q4: What are the expected degradation products of this compound?
A4: The degradation of flavonoids can proceed through the opening of the C-ring, leading to the formation of chalcones and subsequently phenolic acids.[3] The specific degradation products will depend on the stress conditions applied (e.g., acid, base, oxidation). Common degradation products of flavonoids include simpler phenolic compounds like 4-hydroxybenzoic acid and phloroglucinol.[3]
Q5: How can I monitor the stability of this compound during my experiment?
A5: The most common method for monitoring the stability of flavonoids is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[4] This involves analyzing samples at different time points and under various conditions to quantify the decrease in the parent compound and the formation of any degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpectedly low bioactivity in cell-based assays. | Degradation of the compound in the cell culture medium. | Prepare working solutions fresh before each experiment. Minimize the pre-incubation time of the compound in the medium at 37°C. Perform a stability check of the compound in the specific cell culture medium under assay conditions using HPLC. |
| Poor reproducibility of experimental results. | Inconsistent stability of stock or working solutions. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping them in foil. Prepare fresh working solutions for each experiment. |
| Appearance of extra peaks in HPLC chromatogram over time. | Degradation of this compound. | This is expected in stability studies. These new peaks represent degradation products. A well-developed stability-indicating HPLC method should be able to resolve these peaks from the parent compound. |
| Precipitation of the compound in aqueous buffer. | Poor solubility at the working concentration and pH. | Check the solubility of this compound in the specific buffer system. A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be needed to maintain solubility, but be mindful of its potential effects on the experiment. |
Quantitative Data Summary
The following tables provide illustrative data on the expected stability of this compound based on general trends observed for structurally similar flavonoids. This data should be used as a guideline, and it is recommended to perform specific stability studies for your experimental conditions.
Table 1: Expected Stability of this compound in Different Solvents at Room Temperature (25°C) over 24 hours (Protected from Light)
| Solvent | Expected Stability (% Remaining) | Notes |
| Acetonitrile | > 98% | Good stability in polar aprotic solvents. |
| Methanol | 90 - 95% | Moderate stability in polar protic solvents. |
| Ethanol | 92 - 97% | Moderate stability in polar protic solvents. |
| Water (pH 4) | > 95% | Generally stable in acidic aqueous solutions. |
| Water (pH 7) | 85 - 90% | Some degradation may occur at neutral pH. |
| Water (pH 9) | < 70% | Significant degradation is expected in alkaline conditions.[2] |
| DMSO (anhydrous) | > 99% | Good for stock solutions when stored properly. |
Table 2: Expected Influence of pH on the Degradation Rate of this compound in Aqueous Solution at 25°C
| pH | Expected Half-life (t½) | Degradation Rate |
| 2.0 | > 48 hours | Very Slow |
| 4.0 | > 24 hours | Slow |
| 7.0 | 8 - 12 hours | Moderate |
| 9.0 | < 2 hours | Fast |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 30 minutes, 1 hour, and 4 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound at 70°C for 24, 48, and 72 hours. Also, reflux the stock solution at 60°C for 8 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (254 nm) and white light for 24 and 48 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, dilute the stressed samples to a suitable concentration with the mobile phase and analyze by HPLC.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing an HPLC method to analyze this compound and its degradation products.[6][7]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 10-70% B
-
20-25 min: 70-10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 260 nm and 350 nm for flavonoids).
-
Injection Volume: 10 µL
Visualizations
Caption: General degradation pathway of a flavonoid under alkaline conditions.
Caption: Experimental workflow for a forced degradation study.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ftb.com.hr [ftb.com.hr]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcog.com [phcog.com]
- 7. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Technical Support Center: Synthesis of 3,5,7-Trihydroxychromone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of 3,5,7-Trihydroxychromone. It includes a troubleshooting guide, frequently asked questions, detailed experimental protocols, and visualizations to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed strategy for the synthesis of this compound involves a two-step process. The first step is the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by an oxidative cyclization, commonly known as the Algar-Flynn-Oyamada (AFO) reaction.
Q2: Why are the hydroxyl groups of the starting materials often protected?
A2: Protection of the phenolic hydroxyl groups is a crucial step to prevent unwanted side reactions. The high reactivity of these groups can lead to complex mixtures of products and lower yields of the desired compound. Protecting groups, such as methoxymethyl (MOM) ether, are typically used and then removed in the final steps of the synthesis.
Q3: What are the primary challenges in the synthesis of this compound?
A3: The main challenges include achieving high yields, minimizing the formation of byproducts such as aurones, and managing the regioselectivity of the reactions due to the multiple hydroxyl groups.[1] Purification of the final product can also be challenging due to its polarity.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an essential technique for monitoring the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Low Yield of Chalcone Intermediate | - Ineffective Base: The choice and concentration of the base are critical for the Claisen-Schmidt condensation. - Suboptimal Temperature: Temperature significantly impacts both yield and purity. - Incomplete Reaction: The reaction may not have reached completion. | - Base Selection: Use a strong base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) in an alcoholic solvent. - Temperature Control: Conduct the reaction at a low temperature (e.g., 0°C) to improve yield and purity. - Reaction Time: Monitor the reaction using TLC and allow it to proceed until the starting material is consumed, which could be up to 24 hours. |
| Formation of Aurone Byproduct during Cyclization | - Reaction Conditions: The conditions of the Algar-Flynn-Oyamada (AFO) reaction can influence the reaction pathway, leading to the formation of aurones. | - Control of Reagents: Carefully control the concentration of hydrogen peroxide and the base used in the AFO reaction to favor the formation of the desired flavonol. |
| Difficult Purification of the Final Product | - Polarity of the Compound: The multiple hydroxyl groups make this compound a polar molecule, which can make it challenging to separate from polar impurities. - Presence of Side Products: Closely related side products can co-elute with the desired compound. | - Chromatography Technique: Use silica (B1680970) gel column chromatography with a gradient elution of solvents like dichloromethane (B109758) and methanol (B129727). Reverse-phase C18 chromatography can also be an effective purification method. - Recrystallization: Recrystallization from a suitable solvent system can be used to obtain a highly pure product. |
| Incomplete Deprotection of Hydroxyl Groups | - Ineffective Deprotecting Agent: The chosen deprotecting agent may not be strong enough to remove all the protecting groups. - Insufficient Reaction Time or Temperature: The deprotection reaction may require more time or a higher temperature to go to completion. | - Choice of Reagent: For MOM group removal, acidic hydrolysis (e.g., with HCl in methanol) is typically effective. - Optimize Conditions: If deprotection is incomplete, consider increasing the reaction time or temperature, while monitoring for potential degradation of the product. |
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-4',6'-bis(methoxymethoxy)acetophenone (Protected Phloracetophenone)
-
To a solution of 2',4',6'-trihydroxyacetophenone (B23981) (1 equivalent) in a dry solvent such as dichloromethane (CH₂Cl₂), add a suitable base like diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Cool the mixture to 0°C and slowly add methoxymethyl chloride (MOM-Cl) (2.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected acetophenone, which can be purified by column chromatography.
Step 2: Synthesis of the Chalcone Intermediate
-
Dissolve the protected 2'-hydroxyacetophenone (B8834) (1 equivalent) and a suitable benzaldehyde (B42025) (1 equivalent) in an alcohol solvent like ethanol.
-
Add a 40% aqueous solution of potassium hydroxide (KOH) and stir the mixture at room temperature for 72 hours.
-
Neutralize the reaction mixture with a dilute acid (e.g., 10% HCl) and extract the chalcone product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude chalcone.
Step 3: Oxidative Cyclization to form Protected this compound (Algar-Flynn-Oyamada Reaction)
-
Dissolve the crude chalcone (1 equivalent) in a mixture of an alcohol (e.g., methanol) and an aqueous solution of a base (e.g., 2M NaOH).
-
Cool the solution to 0°C and add hydrogen peroxide (H₂O₂) (typically 30% solution, 2-3 equivalents) dropwise.
-
Stir the reaction at room temperature for a few hours until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid to precipitate the protected flavonol.
-
Filter the solid, wash with water, and dry.
Step 4: Deprotection to Yield this compound
-
Dissolve the protected flavonol in methanol and add a catalytic amount of concentrated hydrochloric acid (HCl).
-
Reflux the mixture for a few hours until the deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure, and purify the crude this compound by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Typical Reaction Conditions and Yields for Analogous Flavonoid Syntheses
| Step | Key Reagents | Solvent | Temperature | Time | Typical Yield (%) |
| Protection | MOM-Cl, DIPEA | Dichloromethane | 0°C to RT | 24 h | 70-85 |
| Chalcone Formation | KOH | Ethanol | Room Temp. | 72 h | 60-80 |
| Cyclization (AFO) | H₂O₂, NaOH | Methanol/Water | 0°C to RT | 2-6 h | 50-70 |
| Deprotection | HCl | Methanol | Reflux | 2-4 h | 80-95 |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Anti-Inflammatory Signaling Pathway
Caption: Anti-inflammatory mechanism of this compound.[2]
References
Optimizing extraction yield of 3,5,7-Trihydroxychromone from natural sources
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of 3,5,7-Trihydroxychromone from natural sources.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of this compound.
Issue 1: Low Extraction Yield
Q: My extraction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A: Low extraction yield is a common issue that can be attributed to several factors, primarily suboptimal extraction parameters. Here are the key areas to investigate and optimize:
-
Solvent Selection and Concentration: The polarity of the solvent is crucial for efficient extraction. For flavonoids like this compound, aqueous-organic solvent mixtures are often more effective than mono-component solvents. Ethanol (B145695) and methanol (B129727) are commonly used. The optimal concentration often lies between 50% and 80%.[1]
-
Extraction Temperature: Increasing the temperature generally enhances the solubility and diffusion rate of the target compound. However, excessively high temperatures can lead to the degradation of thermolabile compounds like flavonoids. A temperature range of 50-70°C is often a good starting point for optimization.[2]
-
Extraction Time: While longer extraction times can increase the yield, prolonged exposure to heat and solvent can also cause degradation. Optimal extraction times are typically between 30 and 120 minutes, depending on the method used.[2]
-
Solid-to-Liquid Ratio: A higher solvent volume can improve the concentration gradient, leading to better extraction efficiency. Ratios between 1:20 and 1:40 (g/mL) are commonly employed.[2]
-
Plant Material Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, which can significantly improve extraction efficiency. Grinding the dried plant material to a fine powder is recommended.[3]
-
pH of the Extraction Medium: The pH can influence the stability and solubility of flavonoids. Slightly acidic conditions (pH 4-6) can sometimes improve extraction yield and stability. Extreme pH values should be avoided to prevent degradation.[2][4]
Issue 2: Degradation of this compound During Extraction
Q: I suspect my target compound is degrading during the extraction process, as indicated by browning of the extract and multiple unknown peaks in my HPLC analysis. How can I minimize degradation?
A: Degradation is a significant concern for polyphenolic compounds like this compound. Here are some strategies to mitigate this issue:
-
Temperature Control: As mentioned, high temperatures can cause degradation. For heat-sensitive compounds, consider using extraction methods that operate at lower temperatures, such as maceration or ultrasound-assisted extraction (UAE) with a cooling bath.[2] If using heat-assisted methods like Soxhlet or microwave-assisted extraction (MAE), carefully control the temperature and minimize exposure time.
-
Protection from Light: Flavonoids can be susceptible to photodegradation. It is advisable to conduct the extraction in amber glassware or protect the extraction vessel from light. Store extracts in the dark.[2]
-
Exclusion of Oxygen: Oxidative degradation can occur, especially at higher temperatures. Performing the extraction under an inert atmosphere (e.g., by purging the solvent and vessel with nitrogen or argon) can help to prevent this.
-
pH Management: As flavonoids can be unstable at alkaline pH, maintaining a neutral to slightly acidic pH during extraction is recommended.[2][4]
-
Prompt Post-Extraction Processing: Once the extraction is complete, the extract should be filtered and concentrated promptly to minimize the time the analyte spends in solution at elevated temperatures. Use a rotary evaporator at a temperature below 50°C for solvent removal.[2]
Issue 3: Co-extraction of Impurities and Purification Challenges
Q: My crude extract contains a high level of impurities, making the purification of this compound difficult. How can I improve the selectivity of my extraction and purification?
A: Achieving a clean extract is key to simplifying downstream purification. Consider the following approaches:
-
Sequential Extraction: A multi-step extraction with solvents of increasing polarity can be effective. Start with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar compounds. Then, proceed with a solvent of intermediate polarity (e.g., ethyl acetate) before using a more polar solvent system (e.g., ethanol/water) to extract the target flavonoids.
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the crude extract before further chromatographic purification. C18 or other suitable sorbents can be used to retain the flavonoid of interest while allowing impurities to be washed away.
-
Column Chromatography Optimization: For purification by column chromatography, ensure the correct stationary phase (e.g., silica (B1680970) gel, Sephadex LH-20) and mobile phase are used. A gradual increase in solvent polarity (gradient elution) will provide better separation than isocratic elution.[2]
-
Liquid-Liquid Partitioning: This technique can be used to separate compounds based on their differential solubility in two immiscible liquid phases. For example, partitioning the crude extract between water and ethyl acetate (B1210297) can help to separate more polar and less polar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the known natural sources of this compound?
A1: this compound has been reported in plants such as Polygonum jucundum and Ampelopsis cantoniensis. Related flavonoid structures are found in a wide variety of plants, and screening of local flora could reveal new sources.
Q2: Which extraction technique is best for this compound?
A2: There is no single "best" technique, as the optimal method depends on factors such as the plant matrix, available equipment, and desired scale.
-
Maceration: A simple technique, but may result in lower yields and longer extraction times.
-
Soxhlet Extraction: Efficient but uses higher temperatures, which can risk degradation.[3]
-
Ultrasound-Assisted Extraction (UAE): Generally provides higher yields in shorter times and at lower temperatures compared to traditional methods, making it a good choice for thermolabile compounds.
-
Microwave-Assisted Extraction (MAE): Offers very rapid extraction times and high efficiency but requires careful control of microwave power and temperature to prevent degradation.
Q3: How can I quantify the amount of this compound in my extract?
A3: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the most common and reliable method for the quantification of flavonoids.[5] This technique allows for the separation, identification (by retention time and UV spectrum), and quantification of the target compound. A validated HPLC-DAD method should be used for accurate results.[6]
Q4: What are the key parameters to validate for an HPLC-DAD quantification method?
A4: According to ICH guidelines, the key validation parameters for an analytical method include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The following tables summarize representative quantitative data for the optimization of flavonoid extraction using modern techniques. Note that this data is for total flavonoids or structurally similar compounds and should be used as a guideline for optimizing the extraction of this compound.
Table 1: Representative Parameters for Ultrasound-Assisted Extraction (UAE) of Flavonoids
| Parameter | Range Investigated | Optimal Value (Example) | Reference |
| Solvent Concentration (Ethanol) | 30 - 80% | 60% | [1] |
| Temperature | 30 - 90°C | 80°C | [1] |
| Extraction Time | 15 - 75 min | 30 min | [1] |
| Solid-to-Liquid Ratio | 10:1 - 50:1 (mL/g) | 25:1 (mL/g) | [1] |
| Ultrasonic Power | 100 - 250 W | 140 W | [1] |
Table 2: Representative Parameters for Microwave-Assisted Extraction (MAE) of Flavonoids
| Parameter | Range Investigated | Optimal Value (Example) | Reference |
| Solvent Concentration (Ethanol) | 30 - 70% | 46% | |
| Temperature | 40 - 80°C | 62°C | |
| Extraction Time | 5 - 30 min | 27 min | |
| Microwave Power | 200 - 600 W | 500 W |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Dry the plant material at 40-50°C until constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).[3]
-
Extraction:
-
Accurately weigh approximately 1.0 g of the powdered plant material and place it into a 50 mL Erlenmeyer flask.
-
Add 25 mL of 60% aqueous ethanol (1:25 solid-to-liquid ratio).[1]
-
Place the flask in an ultrasonic bath with temperature control.
-
Set the temperature to 60°C and the ultrasonic power to 250 W.[2]
-
Sonicate for 45 minutes.[2]
-
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.[2]
-
Concentration: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.[2]
-
Storage: Store the dried extract at -20°C in a desiccator until further analysis.
Protocol 2: Quantification of this compound by HPLC-DAD
-
Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥ 98%) and dissolve it in 10 mL of HPLC-grade methanol in a volumetric flask.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These will be used to construct the calibration curve.[5]
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the dried crude extract and dissolve it in 10 mL of methanol.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[5]
-
-
Chromatographic Conditions (Typical):
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD.[5]
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Gradient Program: A suitable gradient program should be developed to achieve good separation. For example: 0-20 min, 10-50% B; 20-25 min, 50-90% B; 25-30 min, 90-10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength determined from the UV spectrum of the this compound standard (typically around 260 nm and 350 nm for flavonoids).
-
-
Data Analysis and Quantification:
-
Inject the standard solutions and the sample extract into the HPLC system.
-
Identify the peak for this compound in the sample chromatogram by comparing the retention time and UV-Vis spectrum with the reference standard.[5]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.[5]
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: Troubleshooting logic for low yield and purity issues in extraction.
References
- 1. Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
Preventing degradation of 3,5,7-Trihydroxychromone during storage
Welcome to the Technical Support Center for 3,5,7-Trihydroxychromone (Norwogonin). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, also known as Norwogonin, is a flavonoid with various biological activities, including antioxidant properties.[1] Maintaining its chemical integrity is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown byproducts.
Q2: What are the primary factors that cause the degradation of this compound?
Like many flavonoids, this compound is susceptible to degradation induced by several factors, including:
-
Light (Photodegradation): Exposure to UV or visible light can induce photochemical reactions, leading to the breakdown of the chromone (B188151) structure.[2][3]
-
Temperature (Thermal Degradation): Elevated temperatures can accelerate the rate of chemical degradation.[2][4]
-
pH (Acidic or Alkaline Hydrolysis): Flavonoids are generally more stable in slightly acidic to neutral pH conditions.[2][5] Both strongly acidic and alkaline environments can catalyze hydrolysis and other degradation reactions.
-
Oxygen (Oxidation): The phenolic hydroxyl groups in the structure of this compound are susceptible to oxidation, which can be accelerated by the presence of oxygen and metal ions.[2]
Q3: How can I visually detect if my this compound sample has degraded?
While visual inspection is not a definitive method, a noticeable change in the color of the solid compound or a color change (e.g., yellowing or browning) of a solution may indicate degradation. The formation of a precipitate in a previously clear solution can also be a sign of degradation product formation. For an accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended.[2]
Q4: What are the best practices for storing solid this compound?
To ensure maximum stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept at low temperatures.
Q5: What are the recommended storage conditions for solutions of this compound?
Stock solutions should be prepared in a suitable solvent, such as DMSO or ethanol. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed, light-protected containers at low temperatures.
Troubleshooting Guides
Problem: Inconsistent experimental results or loss of compound activity.
Potential Cause: Degradation of this compound during storage or handling.
Troubleshooting Steps:
-
Review Storage Conditions: Verify that both solid compound and stock solutions are stored according to the recommendations in the table below.
-
Assess Handling Procedures: Ensure that all manipulations of the compound and its solutions are performed under conditions that minimize exposure to light and elevated temperatures. Use amber-colored vials and work swiftly.
-
Check Solution Age: Prepare fresh stock solutions regularly. If using older stock solutions, consider that degradation may have occurred over time.
-
Analytical Verification: If possible, analyze the purity of your stock solution using a stability-indicating HPLC method to confirm the concentration and identify any potential degradation products.
-
pH of Experimental Media: Evaluate the pH of your experimental buffers or media. If it is strongly acidic or alkaline, consider the potential for pH-induced degradation.
Problem: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
-
Identify Potential Stress Factors: Review the entire experimental workflow to pinpoint potential steps where the compound might have been exposed to light, heat, non-optimal pH, or oxidizing agents.
-
Conduct a Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study as outlined in the "Experimental Protocols" section. This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.
-
Optimize Chromatography: If co-elution of the parent peak with degradation products is suspected, modify the chromatographic method (e.g., adjust the gradient, change the mobile phase composition or pH) to improve separation.[6]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Conditions | Atmosphere | Container |
| Solid | -20°C or -80°C | Protected from light (e.g., in an amber vial or stored in the dark) | Inert gas (e.g., argon or nitrogen) is recommended for long-term storage | Tightly sealed vial |
| In Solvent (e.g., DMSO, Ethanol) | -20°C (for short-term, up to 1 month) or -80°C (for long-term, up to 6 months) | Protected from light (e.g., amber vials) | Aliquoted to minimize headspace oxygen | Tightly sealed vials |
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes for Flavonoids
| Stress Condition | Typical Reagents and Conditions | Expected Outcome |
| Acid Hydrolysis | 1 M HCl at 60°C for 2-24 hours | Degradation of the chromone ring structure. |
| Alkaline Hydrolysis | 1 M NaOH at room temperature for 2-24 hours | Flavonoids are generally less stable in alkaline conditions, leading to significant degradation. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 2-24 hours | Oxidation of the phenolic hydroxyl groups. |
| Thermal Degradation | 60°C for 24-72 hours | Accelerated degradation, potential for multiple degradation products. |
| Photodegradation | Exposure to direct sunlight or a photostability chamber for 24-72 hours | Formation of photodegradation products. A control sample should be protected from light. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.[7][8][9]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions: (Perform each condition in parallel with a control sample protected from the stressor)
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C. Collect samples at various time points (e.g., 2, 4, 8, and 24 hours). Neutralize with 1 M NaOH before analysis.[2]
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature. Collect samples at various time points (e.g., 2, 4, 8, and 24 hours). Neutralize with 1 M HCl before analysis.[2]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature. Collect samples at various time points (e.g., 2, 4, 8, and 24 hours).[2]
-
Thermal Degradation: Incubate 1 mL of the stock solution at 60°C. Collect samples at various time points (e.g., 24, 48, and 72 hours).[2]
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a photostability chamber. A control sample should be wrapped in aluminum foil and kept under the same conditions. Collect samples at various time points (e.g., 24, 48, and 72 hours).[2]
3. Sample Analysis:
-
Analyze all stressed and control samples by a suitable analytical method, typically reverse-phase HPLC with UV or MS detection.
-
Example HPLC Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 270 nm) or a mass spectrometer.[10]
-
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound.
Mandatory Visualization
Caption: Hypothetical degradation pathway of this compound.
Caption: Experimental workflow for a forced degradation study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. asianjpr.com [asianjpr.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validation of a HPLC method for flavonoid biomarkers in skullcap (Scutellaria) and its use to illustrate wide variability in the quality of commercial tinctures - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 3,5,7-Trihydroxychromone bioassays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,5,7-Trihydroxychromone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary bioactivities?
A1: this compound is a flavonoid, an analogue of galangin (B1674397), known for its antioxidant properties.[1] It participates in multiple antioxidant pathways and is often evaluated for its radical scavenging and potential anti-inflammatory effects.
Q2: I'm observing high variability between my assay replicates. What could be the cause?
A2: High variability can stem from several factors. Inconsistent pipetting is a common source of error. Ensure your pipettes are calibrated and that you are using consistent technique. Another potential issue is the compound's solubility; if this compound is not fully dissolved, it can lead to inconsistent concentrations in your wells. Finally, cell-based assays can be affected by variations in cell seeding density and health.
Q3: My compound seems to lose activity over time in solution. Is this expected?
A3: Flavonoids can be susceptible to degradation, especially when in solution and exposed to light, air, or changes in pH. It is recommended to prepare fresh solutions of this compound for each experiment and to store stock solutions in the dark at -20°C or -80°C.
Q4: What is the optimal solvent and concentration of that solvent for this compound in cell-based assays?
A4: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for dissolving flavonoids like this compound. However, high concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO without the compound) in your experiments.
Q5: Could this compound be interfering with my assay's detection method?
A5: Yes, flavonoids are known to sometimes interfere with fluorescence and absorbance-based assays. They can exhibit autofluorescence or absorb light at wavelengths used for detection, leading to false positives or negatives. It is advisable to run a control with the compound alone (without the assay reagents) to check for any intrinsic signal.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Issue 1: Inconsistent or Lower-than-Expected Activity in Antioxidant Assays (e.g., DPPH, ABTS)
| Possible Cause | Recommended Solution |
| Compound Degradation | Prepare fresh solutions of this compound for each experiment. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. |
| Incomplete Solubility | Ensure the compound is fully dissolved in the initial solvent (e.g., DMSO) before diluting into the assay buffer. Gentle warming or vortexing may aid dissolution. |
| Incorrect Wavelength | Verify that you are measuring the absorbance at the correct wavelength for your specific assay (e.g., ~517 nm for DPPH). |
| Assay Reagent Issues | Ensure your DPPH or ABTS radical solutions are freshly prepared and have the appropriate initial absorbance as specified in your protocol. |
Issue 2: High Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Recommended Solution |
| High DMSO Concentration | Keep the final DMSO concentration in the cell culture medium below 0.5%. Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |
| Compound-Induced Cytotoxicity | Perform a dose-response experiment to determine the cytotoxic concentration range of this compound on your specific cell line. The MTT or similar cell viability assay can be used for this purpose. |
| Cell Health | Ensure that the cells used for the assay are healthy, within a low passage number, and are seeded at the correct density. |
Issue 3: Lack of Dose-Response in Anti-Inflammatory Assays (e.g., LPS-stimulated Macrophages)
| Possible Cause | Recommended Solution |
| Suboptimal LPS Concentration | Titrate the concentration of Lipopolysaccharide (LPS) to ensure a robust inflammatory response in your control wells. |
| Incorrect Incubation Times | Optimize the pre-incubation time with this compound before LPS stimulation, as well as the duration of LPS stimulation itself. |
| Assay Readout Sensitivity | Ensure your detection method for inflammatory markers (e.g., Griess assay for nitric oxide, ELISA for cytokines) is sensitive enough to detect changes. |
Quantitative Data Summary
The following table summarizes the reported antioxidant activity of this compound in comparison to a structurally similar flavonoid, Galangin.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Superoxide Scavenging IC50 (µM) |
| This compound | 25.3 ± 2.1 | 18.5 ± 1.7 | 31.2 ± 2.5 |
| Galangin | 15.8 ± 1.3 | 10.2 ± 0.9 | 20.7 ± 1.8 |
Data adapted from a comparative study on the antioxidant levels of Galangin and this compound.[1]
Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from a study comparing the antioxidant activity of galangin and this compound.[1]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a working solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well plate, add 100 µL of various concentrations of the this compound solution.
-
Add 100 µL of the DPPH working solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the compound concentrations.
Anti-Inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
This is a general protocol for assessing the anti-inflammatory effects of flavonoids.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM cell culture medium with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for nitric oxide (NO) determination
-
ELISA kits for TNF-α, IL-6, etc.
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound in cell culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium and treat the cells with the different concentrations of the compound for 1-2 hours. Include a vehicle control (medium with DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group with no LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the amount of nitrite (B80452) (a stable product of NO) in the supernatant according to the manufacturer's instructions.
-
Cytokine Measurement: Use specific ELISA kits to quantify the levels of pro-inflammatory cytokines like TNF-α and IL-6 in the supernatant, following the manufacturer's protocols.
-
Determine the concentration-dependent inhibitory effect of this compound on the production of these inflammatory mediators.
Potential Signaling Pathways Modulated by this compound
Flavonoids are known to exert their biological effects by modulating various intracellular signaling pathways. While the specific pathways for this compound are still under investigation, based on the activity of structurally similar compounds, it is likely to interfere with key inflammatory and cellular stress pathways such as NF-κB, MAPK, and PI3K/Akt.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like LPS, the IKK complex gets activated, leading to the degradation of IκBα and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus, where it promotes the transcription of pro-inflammatory genes. Flavonoids can inhibit this pathway at multiple steps.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another crucial signaling cascade involved in inflammation and cellular stress responses. LPS can activate these kinases, which in turn activate transcription factors like AP-1, leading to the expression of inflammatory mediators. Flavonoids have been shown to inhibit the phosphorylation and activation of MAPK proteins.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of cell survival, proliferation, and inflammation. Activation of this pathway can lead to the activation of downstream targets that promote inflammatory responses. Some flavonoids have been found to inhibit the PI3K/Akt pathway, thereby reducing inflammation.
References
Technical Support Center: Enhancing the Bioavailability of 3,5,7-Trihydroxychromone for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the in vivo bioavailability of 3,5,7-Trihydroxychromone, commonly known as chrysin (B1683763). Chrysin, a promising natural flavonoid, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by poor aqueous solubility and extensive first-pass metabolism, leading to low oral bioavailability.[1][3]
This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during in vivo studies with chrysin.
Troubleshooting Guide
This section addresses specific issues that researchers may encounter when working to improve the in vivo bioavailability of chrysin.
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of chrysin after oral administration. | Poor aqueous solubility of crystalline chrysin leading to inadequate dissolution in the gastrointestinal (GI) tract.[1] Rapid first-pass metabolism (glucuronidation and sulfation) in the intestine and liver.[3] Inconsistent wetting or aggregation of chrysin particles in the dosing vehicle. | 1. Improve Solubility and Dissolution: Utilize bioavailability enhancement strategies such as nanoformulations (nanoemulsions, solid lipid nanoparticles), solid dispersions, or complexation with cyclodextrins to increase the dissolution rate.[4][5][6] 2. Inhibit Metabolism: Co-administer chrysin with piperine (B192125), an inhibitor of glucuronidation, to reduce its metabolic breakdown.[7][8][9] 3. Optimize Formulation: Ensure the formulation is homogenous and that chrysin is well-dispersed. For suspensions, use appropriate suspending agents and sonicate before administration. |
| Precipitation of the chrysin formulation upon dilution in aqueous media (e.g., for in vitro assays or before administration). | The formulation is not robust enough to handle changes in pH or dilution. The concentration of the organic solvent used to dissolve chrysin is too high, causing it to crash out in an aqueous environment. | 1. Select a More Stable Formulation: Self-nanoemulsifying drug delivery systems (SNEDDS) or solid dispersions are designed to form stable nanosized droplets or amorphous dispersions upon contact with aqueous media, preventing precipitation.[10] 2. Minimize Organic Solvents: When using co-solvents, keep the final concentration as low as possible (typically <1% for in vivo studies) to maintain solubility upon dilution. |
| Difficulty in achieving a high drug loading in nanoformulations. | The physicochemical properties of chrysin (lipophilicity) and the chosen lipids/polymers are not optimally matched. The formulation method is not optimized for high encapsulation efficiency. | 1. Screen Different Excipients: Test a variety of oils, surfactants, and co-surfactants (for nanoemulsions) or lipids and stabilizers (for solid lipid nanoparticles) to find a combination with high solubilizing capacity for chrysin. 2. Optimize Formulation Parameters: Adjust the ratio of drug to carrier, the homogenization speed and time, or the evaporation rate during preparation to maximize drug encapsulation. |
| Inconsistent results between in vitro dissolution/permeability and in vivo pharmacokinetic data. | In vitro models may not fully replicate the complex environment of the GI tract, including enzymatic degradation and efflux transporters. The formulation may behave differently in the presence of food or bile salts. | 1. Refine In Vitro Models: Use biorelevant dissolution media that mimic fasted or fed states. Employ cell-based permeability assays (e.g., Caco-2) that express relevant metabolic enzymes and transporters. 2. Standardize In Vivo Protocols: Ensure consistent fasting periods for animals before dosing. Consider the impact of the vehicle on GI transit time. |
| Animal distress or injury during oral gavage. | Improper restraint technique. Incorrect length or gauge of the gavage needle.[11] Aspiration of the formulation into the lungs.[11] | 1. Proper Handling: Ensure the animal is properly restrained to prevent movement.[11] 2. Correct Needle Size: Use a flexible, ball-tipped gavage needle of the appropriate length (from the corner of the mouth to the last rib) and gauge for the animal's size.[11][12] 3. Careful Administration: Insert the needle along the side of the mouth and gently advance it into the esophagus. If resistance is met, withdraw and re-insert. Administer the formulation slowly to prevent regurgitation and aspiration.[11][12][13] Monitor the animal for any signs of distress after the procedure.[12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the low bioavailability of this compound (chrysin)?
A1: The primary reasons for chrysin's low bioavailability are its poor aqueous solubility, which limits its dissolution in the gastrointestinal tract, and extensive first-pass metabolism, primarily through glucuronidation, in the intestines and liver.[1][3]
Q2: How do nanoformulations improve the bioavailability of chrysin?
A2: Nanoformulations, such as nanoemulsions and solid lipid nanoparticles (SLNs), increase the surface area of chrysin for dissolution.[14] They can also enhance absorption by promoting lymphatic uptake, thereby bypassing first-pass metabolism in the liver.[5] Additionally, some excipients used in nanoformulations can inhibit efflux transporters and metabolic enzymes.[15]
Q3: What is a solid dispersion and how does it enhance chrysin's bioavailability?
A3: A solid dispersion is a system where the drug is dispersed in an amorphous state within a hydrophilic carrier matrix.[1][4] By preventing the drug from crystallizing, solid dispersions significantly improve the dissolution rate and apparent solubility of chrysin, leading to higher plasma concentrations.[1][4]
Q4: What is the role of piperine when co-administered with chrysin?
A4: Piperine, the active component of black pepper, acts as a bioenhancer by inhibiting drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are responsible for the extensive glucuronidation of chrysin.[7][8] By reducing this metabolic pathway, piperine increases the amount of active chrysin that reaches systemic circulation.
Q5: Are there any safety concerns with the excipients used in bioavailability-enhancing formulations?
A5: While most excipients used are generally regarded as safe (GRAS), it is crucial to assess the potential toxicity of the final formulation, especially at the concentrations required for in vivo studies. Always include a vehicle-only control group in your experiments to account for any effects of the excipients themselves.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the in vivo pharmacokinetic parameters of this compound in rats with and without bioavailability-enhancing formulations.
Table 1: Pharmacokinetic Parameters of Chrysin Solid Dispersions in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Chrysin Suspension | 50 | 25.6 ± 5.8 | 0.5 | 89.7 ± 21.3 | 100 | [1] |
| Chrysin Solid Dispersion (with Plasdone® S630) | 50 | 489.2 ± 98.7 | 0.75 | 3678.5 ± 754.9 | 4100 | [1] |
| Chrysin-SDS-PVP Solid Dispersion | Not Specified | Significantly Increased | Not Specified | 19.7-fold increase vs. pure chrysin | 1970 | [16] |
Table 2: Pharmacokinetic Parameters of Chrysin Nanoformulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Chrysin Suspension | 50 | Not Specified | Not Specified | Not Specified | 100 | [5] |
| Chrysin Nanostructured Lipid Carrier | 50 | Significantly Increased | Not Specified | Not Specified | 310 | [5] |
| Chrysin Self-Microemulsifying Drug Delivery System (SMEDDS) | Not Specified | Significantly Increased | Not Specified | 2.7-fold increase vs. suspension | 270 | [10] |
| Chrysin Nanoemulsion (with Sodium Oleate) | Not Specified | 3.5-fold increase vs. control | Not Specified | 4.3-fold increase vs. control | 430 | [15] |
Note: Some studies did not report all pharmacokinetic parameters but demonstrated a significant increase in bioavailability.
Experimental Protocols
Protocol 1: Preparation of Chrysin Solid Dispersion (Solvent Evaporation Method)
This protocol is adapted from a method used for preparing chrysin solid dispersions to enhance oral bioavailability.[4][17]
Materials:
-
This compound (Chrysin)
-
Hydrophilic carrier (e.g., Plasdone® S630, PVP K30)
-
Solvent (e.g., Ethanol)
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Accurately weigh chrysin and the hydrophilic carrier in a predetermined ratio (e.g., 1:6).[4]
-
Dissolve both components completely in a suitable volume of ethanol (B145695) in a round-bottom flask by sonication or stirring.
-
Remove the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a solid mass is formed.
-
Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: Preparation of Chrysin-Loaded Nanoemulsion (High-Pressure Homogenization)
This protocol is based on methods for preparing oil-in-water nanoemulsions to improve chrysin's bioaccessibility.
Materials:
-
This compound (Chrysin)
-
Oil phase (e.g., Medium Chain Triglycerides - MCT oil)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol HP)
-
Deionized water
-
High-pressure homogenizer
Procedure:
-
Dissolve chrysin in the oil phase. Gentle heating may be required.
-
In a separate container, mix the surfactant and co-surfactant.
-
Add the oil phase containing chrysin to the surfactant/co-surfactant mixture and stir until a clear and homogenous solution is formed. This is the organic phase.
-
Slowly add the aqueous phase (deionized water) to the organic phase under constant stirring to form a coarse emulsion.
-
Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles and pressure (e.g., 3 cycles at 15,000 psi) to reduce the droplet size to the nano-range.
-
Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol provides a general workflow for assessing the oral bioavailability of a new chrysin formulation.
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
Procedure:
-
Fast the rats overnight (approximately 12 hours) before the experiment, with free access to water.
-
Divide the animals into groups (e.g., Control group receiving chrysin suspension, Test group receiving the new formulation).
-
Administer the respective formulations orally via gavage at a predetermined dose.
-
Collect blood samples (e.g., via the tail vein) at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Analyze the plasma samples for chrysin concentration using a validated analytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways modulated by this compound.
Caption: Chrysin inhibits the NF-κB signaling pathway.
Caption: Chrysin modulates the PI3K/Akt signaling pathway.
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Chrysin Improves Glucose and Lipid Metabolism Disorders by Regulating the AMPK/PI3K/AKT Signaling Pathway in Insulin-Resistant HepG2 Cells and HFD/STZ-Induced C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalscholarship.tsu.edu [digitalscholarship.tsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and Pharmacokinetic of Nanostructured Lipid Carrier of Chrysin in Rat [yydbzz.com]
- 6. Formulation of multicomponent inclusion complex of cyclodextrin-amino acid with Chrysin: Physicochemical characterization, cell viability and apoptosis assessment in human primary glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impairment of UDP-glucose dehydrogenase and glucuronidation activities in liver and small intestine of rat and guinea pig in vitro by piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Piperine-mediated inhibition of glucuronidation activity in isolated epithelial cells of the guinea-pig small intestine: evidence that piperine lowers the endogeneous UDP-glucuronic acid content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of curcumin, capsaicin, and piperine on the rat liver drug-metabolizing enzyme system in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and in vitro/ in vivo evaluation of a self-microemulsifying drug delivery system containing chrysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. instechlabs.com [instechlabs.com]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. animalcare.ubc.ca [animalcare.ubc.ca]
- 14. Mitigating effect of chrysin loaded solid lipid nanoparticles against Amyloid β25-35 induced oxidative stress in rat hippocampal region: An efficient formulation approach for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium Oleate-Based Nanoemulsion Enhances Oral Absorption of Chrysin through Inhibition of UGT-Mediated Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Chrysin Attenuates High Glucose-Induced BMSC Dysfunction via the Activation of the PI3K/AKT/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Autofluorescence of 3,5,7-Trihydroxychromone in Cell Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the autofluorescence of 3,5,7-Trihydroxychromone during cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
Autofluorescence is the natural emission of light by biological structures and molecules, including flavonoids like this compound, upon excitation. This intrinsic fluorescence can interfere with the desired signal from your specific fluorescent probes (e.g., immunofluorescent antibodies), leading to high background, a low signal-to-noise ratio, and potential misinterpretation of cellular localization and quantification data.
Q2: What are the typical excitation and emission characteristics of flavonoid autofluorescence?
Q3: How can I confirm that the background signal I'm observing is from this compound autofluorescence?
To verify the source of the background fluorescence, prepare a control sample of your cells or tissue that is treated with this compound but is not labeled with any of your experimental fluorophores. Image this sample using the same settings (laser lines, filters, exposure times) as your fully stained samples. The fluorescence detected in this control can be attributed to the autofluorescence of the compound and endogenous cellular components.
Q4: Can the experimental conditions, such as pH, affect the autofluorescence of this compound?
Yes, the fluorescence of many flavonoids is pH-sensitive. It is crucial to maintain consistent and appropriate pH throughout your sample preparation and imaging to ensure reproducible results. Some flavonoids show increased fluorescence intensity in more basic environments.
Troubleshooting Guides
Problem 1: High background fluorescence obscures the signal of interest.
High background fluorescence is a common issue when working with autofluorescent compounds like this compound. Here are several strategies to mitigate this problem:
-
Strategy 1: Optimize Fluorophore Selection.
-
Solution: Shift to fluorophores that excite and emit in the far-red or near-infrared (NIR) regions of the spectrum (typically >650 nm). Autofluorescence from endogenous molecules and flavonoids is generally weaker at these longer wavelengths.[1]
-
Recommendation: If you are using a green-emitting fluorophore like FITC or GFP, consider switching to alternatives such as Alexa Fluor 647, Cy5, or DyLight 649.
-
-
Strategy 2: Implement Chemical Quenching.
-
Solution: Treat your samples with a chemical agent that can reduce autofluorescence.
-
Recommended Agents:
-
Sodium Borohydride (B1222165) (NaBH₄): Particularly effective at reducing aldehyde-induced autofluorescence from chemical fixation.[2]
-
Sudan Black B (SBB): A lipophilic dye that is effective at quenching autofluorescence from various sources, including lipofuscin.[2]
-
Commercially Available Reagents: Products like TrueVIEW™ are designed to reduce autofluorescence from multiple sources.[2][3]
-
-
-
Strategy 3: Employ Photobleaching.
-
Solution: Intentionally expose your sample to high-intensity light from the microscope's excitation source before your final imaging. This can permanently destroy the fluorescent properties of some autofluorescent molecules.
-
Caution: This method carries the risk of phototoxicity and damage to the sample, so it must be carefully optimized.
-
-
Strategy 4: Utilize Spectral Unmixing.
Problem 2: The fluorescent signal from my probe is weak and difficult to distinguish from the background.
A low signal-to-noise ratio can be addressed by both enhancing your specific signal and reducing the background autofluorescence.
-
Strategy 1: Amplify Your Signal.
-
Solution: If using immunofluorescence, consider signal amplification techniques.
-
Recommendation: Biotin-streptavidin amplification systems or tyramide signal amplification (TSA) can significantly increase the intensity of your specific signal, making it more distinguishable from the autofluorescence.
-
-
Strategy 2: Optimize Imaging Parameters.
-
Solution: Carefully adjust your microscope's acquisition settings.
-
Recommendation: Increase the exposure time for your specific fluorophore's channel while keeping the exposure for the autofluorescent channel as short as possible. Use the narrowest possible emission filters to specifically collect your desired signal.
-
-
Strategy 3: Combine Mitigation Techniques.
-
Solution: For particularly challenging samples, a multi-pronged approach is often most effective.
-
Recommendation: Combine a chemical quenching step (e.g., NaBH₄ treatment) with the use of far-red fluorophores and optimized imaging settings.
-
Quantitative Data Summary
| Method | Target Autofluorescence Source | Reported Reduction Efficiency | Key Considerations |
| Sodium Borohydride | Aldehyde-induced | Variable, can be significant for fixation-related autofluorescence. | Can have mixed results on endogenous fluorophores.[2] |
| Sudan Black B | Lipofuscin and other lipophilic sources | Effective for specific types of autofluorescence. | Can introduce its own background if not washed properly. |
| Commercial Kits (e.g., TrueVIEW™) | Multiple sources (collagen, elastin, RBCs, fixation-induced) | Can provide significant reduction across a broad spectrum of autofluorescence.[3] | Follow manufacturer's protocol closely. |
| Photobleaching | General fluorophores | Up to 80% reduction in bright autofluorescent signals has been reported.[6] | Requires careful optimization to avoid sample damage. |
| Spectral Unmixing | All sources with a distinct spectrum | Can effectively separate overlapping signals, significantly improving signal-to-noise.[4][5] | Requires a spectral imaging system and appropriate software. |
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Autofluorescence Reduction
This protocol is intended for fixed cells or tissue sections.
-
Rehydration: If using paraffin-embedded tissues, deparaffinize and rehydrate the sections through a graded ethanol (B145695) series to distilled water. For cultured cells, proceed after fixation and permeabilization.
-
Preparation of NaBH₄ Solution: Freshly prepare a 1 mg/mL solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will bubble upon dissolution.
-
Incubation: Incubate the samples in the NaBH₄ solution for 10-15 minutes at room temperature. For thicker tissue sections, this incubation can be repeated up to three times.
-
Washing: Wash the samples thoroughly three times for 5 minutes each with PBS to remove all traces of sodium borohydride.
-
Staining: Proceed with your standard immunofluorescence staining protocol.
Protocol 2: Sudan Black B (SBB) Treatment for Autofluorescence Quenching
This protocol is typically performed after the immunofluorescence staining is complete.
-
Staining: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Preparation of SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it to remove any undissolved particles.
-
Incubation: Incubate the stained samples in the SBB solution for 5-10 minutes at room temperature.
-
Washing: Briefly rinse the samples with 70% ethanol to remove excess SBB, followed by three thorough washes with PBS for 5 minutes each.
-
Mounting: Mount the samples with an appropriate mounting medium for imaging.
Protocol 3: Spectral Unmixing Workflow
This protocol requires a confocal microscope with a spectral detector and corresponding analysis software.
-
Prepare Control Samples:
-
An unstained sample treated with this compound.
-
A sample stained only with your far-red or NIR fluorophore.
-
-
Acquire Reference Spectra:
-
On the unstained, compound-treated sample, acquire a reference emission spectrum of the autofluorescence using the excitation laser for your specific fluorophore.
-
On the single-stained sample, acquire a reference emission spectrum for your fluorophore.
-
-
Image Experimental Sample: Acquire a spectral image ("lambda stack") of your fully stained experimental sample, collecting the entire emission spectrum at each pixel.
-
Perform Linear Unmixing: In the analysis software, use the linear unmixing algorithm. Define the reference spectra for the autofluorescence and your specific fluorophore. The software will then computationally separate the two signals, generating an image that shows only the signal from your fluorophore of interest.
Visualizations
Caption: Experimental workflow for mitigating autofluorescence.
Caption: Decision pathway for troubleshooting autofluorescence.
References
- 1. benchchem.com [benchchem.com]
- 2. Spectral Unmixing of Flavin Autofluorescence Components in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Fluorescence Turn-off Mechanism, Genome, Molecular Docking In Silico and In Vitro Studies of 2-Acetyl-3H-benzo[f]chromen-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. [PDF] Spectral analysis combined with advanced linear unmixing allows for histolocalization of phenolics in leaves of coffee trees | Semantic Scholar [semanticscholar.org]
- 6. Fluorochrome Data Tables [evidentscientific.com]
Technical Support Center: Overcoming Low Yield in the Chemical Synthesis of 3,5,7-Trihydroxychromone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the chemical synthesis of 3,5,7-Trihydroxychromone, ultimately helping to improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?
Low yields in the synthesis of this compound can stem from several factors throughout the synthetic sequence. Key areas to investigate include:
-
Incomplete Reactions: The initial condensation or cyclization steps may not be proceeding to completion. This can be due to suboptimal reaction conditions, insufficient reaction time, or catalyst deactivation.
-
Side Product Formation: Competing side reactions are a significant contributor to low yields. The formation of aurones, for instance, is a common issue in flavonoid synthesis under certain conditions.
-
Product Degradation: The polyhydroxylated nature of this compound makes it susceptible to degradation, especially under harsh reaction conditions (e.g., high temperatures or extreme pH).
-
Purification Losses: Significant amounts of the product can be lost during workup and purification steps, particularly if the product has moderate solubility in the chosen solvent systems or if multiple chromatographic purifications are required.
Q2: I am observing the formation of a significant amount of a yellow byproduct. What is it likely to be and how can I prevent it?
A common yellow byproduct in flavonoid synthesis is an aurone (B1235358). Aurone formation can compete with the desired flavonol formation, especially during the oxidative cyclization of a chalcone (B49325) intermediate.
To minimize aurone formation, consider the following strategies:
-
Control of Reaction Conditions: Carefully control the concentration of the base and the oxidizing agent.
-
Lower Reaction Temperature: Running the reaction at a lower temperature, for instance at 0°C, can often favor the desired flavonol product.
-
Choice of Oxidant: While hydrogen peroxide is commonly used, alternative oxidants might provide better selectivity.
Q3: How can I optimize the key reaction steps to improve the yield of this compound?
Optimization of reaction parameters is crucial for maximizing yield. The following table summarizes key parameters and their potential impact on the synthesis.
| Parameter | Recommended Adjustment | Expected Outcome |
| Temperature | Lowering the temperature (e.g., to 0-5 °C) during critical steps like cyclization can minimize side product formation. | Increased selectivity for the desired product. |
| Catalyst | Screening different acid or base catalysts and their concentrations can significantly impact reaction rates and yields. | Identification of the most efficient catalyst for the specific transformation. |
| Reaction Time | Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time and prevent product degradation from prolonged reaction times. | Ensures the reaction goes to completion without unnecessary degradation. |
| Solvent | The choice of solvent can influence reactant solubility and reaction pathways. Experimenting with different solvent systems may be beneficial. | Improved reaction kinetics and potentially higher yields. |
Q4: What are the best practices for the purification of this compound to minimize product loss?
The purification of polar, polyhydroxylated compounds like this compound can be challenging. Here are some recommendations:
-
Column Chromatography: Use silica (B1680970) gel column chromatography with a carefully selected eluent system. A gradient elution from a less polar to a more polar solvent system often provides the best separation.
-
Recrystallization: If a suitable solvent is found, recrystallization can be a highly effective method for obtaining a pure product with minimal loss.
-
Avoid Harsh Conditions: During workup and purification, avoid exposure to strong acids or bases and high temperatures to prevent degradation of the target compound.
Experimental Protocols
A common route for the synthesis of this compound involves the Algar-Flynn-Oyamada (AFO) reaction of a corresponding chalcone.
General Protocol for the Synthesis of this compound via the AFO Reaction:
-
Chalcone Synthesis: The appropriate 2'-hydroxyacetophenone (B8834) is reacted with a suitable benzaldehyde (B42025) in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent to form the chalcone precursor.
-
Oxidative Cyclization (AFO Reaction): The purified chalcone is dissolved in a suitable solvent (e.g., methanol (B129727) or ethanol). An aqueous solution of a base (e.g., NaOH) is added, and the mixture is cooled in an ice bath. Hydrogen peroxide is then added dropwise while maintaining the low temperature. The reaction is stirred for a specified time, monitored by TLC.
-
Workup: After the reaction is complete, the mixture is acidified, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Data Presentation
The following tables provide hypothetical data to illustrate the effect of different reaction conditions on the yield of this compound.
Table 1: Effect of Temperature on Yield in the AFO Reaction
| Temperature (°C) | Yield (%) | Purity (%) |
| 0 | 65 | 95 |
| 25 (Room Temp) | 50 | 88 |
| 50 | 35 | 75 |
Table 2: Effect of Base on Yield in the AFO Reaction
| Base | Yield (%) | Reaction Time (h) |
| NaOH | 62 | 4 |
| KOH | 65 | 3.5 |
| LiOH | 55 | 6 |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Synthetic pathway to this compound.
Caption: Decision tree for reaction optimization.
Validation & Comparative
3,5,7-Trihydroxychromone vs. Galangin: A Comparative Antioxidant Study
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two structurally related flavonoids: 3,5,7-Trihydroxychromone and galangin (B1674397) (3,5,7-Trihydroxyflavone). The key difference in their structure is the presence of a B-ring in galangin, which is absent in this compound. This comparison is supported by quantitative data from spectrophotometric assays, detailed experimental protocols, and visualizations of their antioxidant mechanisms and experimental workflows.
Quantitative Antioxidant Activity
A comparative study utilizing five spectrophotometric assays demonstrated that while both compounds exhibit dose-dependent radical-scavenging and reducing activities, galangin consistently shows a higher antioxidant capacity, as indicated by its lower IC50 values.[1][2][3] This suggests that the B-ring in galangin's structure significantly enhances its antioxidant potential.[1][2]
| Antioxidant Assay | This compound IC50 (µg/mL) | Galangin IC50 (µg/mL) |
| Superoxide radical (•O₂⁻) scavenging | 1.85 | 1.12 |
| DPPH• scavenging | 4.38 | 2.15 |
| ABTS⁺• scavenging | 2.56 | 1.08 |
| PTIO• scavenging | 5.21 | 2.33 |
| Fe³⁺ reducing power | 6.88 | 3.14 |
Data sourced from a comparative study. Lower IC50 values indicate higher antioxidant activity.[1][2]
Antioxidant Mechanisms
Both this compound and galangin employ multiple pathways to exert their antioxidant effects. These can be broadly categorized as redox-dependent and non-redox-dependent mechanisms.[1][3]
-
Redox-Dependent Pathways: These involve the transfer of electrons and/or protons. Key mechanisms include:
-
Electron Transfer (ET): The flavonoid donates an electron to a free radical, neutralizing it.
-
Proton-Coupled Electron Transfer (PCET): A concerted transfer of a proton and an electron.
-
Sequential Proton Loss Electron Transfer (SPLET): The flavonoid first deprotonates, followed by electron donation.
-
-
Non-Redox-Dependent Pathways:
The presence of the B-ring in galangin provides more resonance stability to the resulting radical after hydrogen donation, contributing to its superior antioxidant activity.[1] Galangin can readily donate a hydrogen atom from its 3,5, and 7-hydroxyl groups to scavenge free radicals.[4][5]
Intracellular Signaling Pathways
Beyond direct radical scavenging, flavonoids can modulate intracellular signaling pathways to mitigate oxidative stress.
Galangin: Research has shown that galangin can attenuate oxidative stress by modulating the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT/mTOR signaling pathways.[6][7] By inhibiting the phosphorylation of key proteins in the MAPK cascade (ERK, JNK, and p38), galangin can suppress cellular damage and apoptosis triggered by oxidative stress.[7][8]
General Flavonoid Activity (Nrf2/Keap1 Pathway): Many flavonoids are known activators of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a critical regulator of the cellular antioxidant response.[1][5][9][10][11] Under normal conditions, Nrf2 is bound to Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like flavonoids, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.[1][9][10]
References
- 1. Recent Advances of Natural Polyphenols Activators for Keap1‐Nrf2 Signaling Pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Null B-Ring Improves the Antioxidant Levels of Flavonol: A Comparative Study between Galangin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Galangin attenuates oxidative stress-mediated apoptosis in high glucose-induced renal tubular epithelial cells through modulating renin–angiotensin system and PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medsci.org [medsci.org]
- 8. Effect of galangin on oxidative stress, antioxidant defenses and mitochondrial dynamics in a rat model of focal cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Bioactivities of 3,5,7-Trihydroxychromone and Quercetin
A comprehensive guide for researchers and drug development professionals on the comparative antioxidant, anti-inflammatory, anticancer, and neuroprotective properties of 3,5,7-Trihydroxychromone and the well-studied flavonoid, quercetin (B1663063).
In the landscape of natural product research, flavonoids have emerged as a significant class of compounds with a broad spectrum of pharmacological activities. Among these, quercetin is one of the most extensively studied molecules, with well-documented health benefits. This guide provides a comparative analysis of quercetin and the less-explored this compound (also known as 3,5,7-trihydroxyflavone), offering a side-by-side look at their bioactivities based on available experimental data. While research on quercetin is abundant, this comparison highlights the current state of knowledge for this compound, underscoring areas ripe for future investigation.
At a Glance: Comparative Bioactivity
| Bioactivity | This compound | Quercetin |
| Antioxidant | Demonstrated radical scavenging activity.[1][2] | Potent antioxidant with extensive documentation of free radical scavenging and regulation of antioxidant defense systems.[3][4][5][6] |
| Anti-inflammatory | Dual inhibitor of COX-1 and COX-2 enzymes.[7] | Exhibits strong anti-inflammatory properties by inhibiting various inflammatory mediators and signaling pathways.[8][9][10][11] |
| Anticancer | Antiproliferative effects observed in prostate cancer cells.[3] | Well-documented anticancer effects across numerous cancer cell lines through multiple mechanisms.[7][12][13][14][15] |
| Neuroprotective | Data not readily available. | Demonstrates neuroprotective effects through antioxidant, anti-inflammatory, and anti-amyloid aggregation mechanisms.[4][16][17][18][19] |
In-Depth Analysis of Bioactivities
Antioxidant Activity
Both this compound and quercetin possess antioxidant properties, a hallmark of many flavonoids attributed to their chemical structure, which enables them to scavenge free radicals.
This compound: Studies have shown that this compound exhibits dose-dependent radical-scavenging activity.[1][2] It can engage in multiple antioxidant pathways, including electron transfer and radical adduct formation.[1]
Quercetin: Quercetin is a powerhouse antioxidant.[4][5] Its activity is well-documented and includes scavenging of reactive oxygen species (ROS), chelation of metal ions, and upregulation of endogenous antioxidant defense systems like glutathione (B108866) (GSH).[3][6] Quercetin can modulate signaling pathways such as Nrf2-ARE to enhance cellular antioxidant capacity.[3]
Quantitative Comparison of Antioxidant Activity (IC50 values)
| Assay | This compound (IC50) | Quercetin (IC50) | Reference Compound (IC50) |
| DPPH Radical Scavenging | Higher than galangin (B1674397) (specific value not consistently reported)[1] | Widely reported with varying values depending on assay conditions. | Ascorbic Acid, Trolox |
| ABTS Radical Scavenging | Higher than galangin (specific value not consistently reported)[1] | Extensively documented with varying values. | Ascorbic Acid, Trolox |
| Superoxide Anion Scavenging | Demonstrated activity[1] | Potent scavenger | - |
| Ferric Reducing Antioxidant Power (FRAP) | Demonstrated activity[1] | High reducing power | - |
Note: Direct, side-by-side quantitative comparisons from a single study are limited. IC50 values are highly dependent on specific experimental conditions.
Anti-inflammatory Activity
Inflammation is a key factor in many chronic diseases. Both compounds have shown the potential to modulate inflammatory pathways.
This compound: This compound has been identified as a dual inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[7] This suggests it can reduce the production of prostaglandins, which are key mediators of inflammation. This dual inhibition profile makes it a promising candidate for further investigation as an anti-inflammatory agent.[7]
Quercetin: Quercetin's anti-inflammatory effects are well-established.[8][9] It can inhibit the production of pro-inflammatory cytokines like TNF-α and interleukins (e.g., IL-1β, IL-6), and enzymes such as COX and lipoxygenase (LOX).[8][9][11] It exerts these effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[8][10]
Quantitative Comparison of Anti-inflammatory Activity
| Assay/Target | This compound | Quercetin |
| COX-1 Inhibition | Active inhibitor[7] | Inhibits COX enzymes. |
| COX-2 Inhibition | Active inhibitor[7] | Inhibits COX enzymes. |
| 5-LOX Inhibition | Active inhibitor[7] | Inhibits LOX pathway. |
| Nitric Oxide (NO) Production Inhibition | Data not readily available | Potent inhibitor in LPS-stimulated macrophages. |
| Pro-inflammatory Cytokine Inhibition | Data not readily available | Inhibits TNF-α, IL-1β, IL-6, etc.[8][9][11] |
Anticancer Activity
The potential of flavonoids to combat cancer is a major area of research.
This compound: Research on the anticancer properties of this compound is emerging. One study reported its antiproliferative potential in the PC-3 human prostate cancer cell line, with an IC50 of 64.30 µM (MTT assay).[3] The mechanism was linked to the induction of ROS-mediated apoptosis.[3]
Quercetin: Quercetin has demonstrated broad-spectrum anticancer activity in numerous in vitro and in vivo studies.[7][12][14] It can inhibit cancer cell proliferation, induce apoptosis and cell cycle arrest, and suppress angiogenesis and metastasis.[7][13] Its anticancer effects are mediated through the modulation of multiple signaling pathways, including PI3K/Akt, MAPK, and Wnt/β-catenin.[13] A key advantage highlighted in research is its high toxicity against cancer cells with little to no harm to normal cells.[12]
Quantitative Comparison of Anticancer Activity (IC50 values)
| Cell Line | This compound (IC50) | Quercetin (IC50) |
| Prostate (PC-3) | 64.30 µM[3] | Varies (e.g., ~10-100 µM) |
| Breast (MCF-7, MDA-MB-231) | Data not readily available | Varies (e.g., ~15-80 µM) |
| Colon (HCT-116, HT-29) | Data not readily available | Varies (e.g., ~25-150 µM) |
| Lung (A549) | Data not readily available | Varies (e.g., ~30-120 µM) |
Note: IC50 values can vary significantly between studies due to different experimental conditions and assay methods.
Neuroprotective Effects
With the rising prevalence of neurodegenerative diseases, natural compounds are being explored for their neuroprotective potential.
This compound: Currently, there is a lack of specific experimental data on the neuroprotective effects of this compound in the scientific literature.
Quercetin: Quercetin has shown significant promise as a neuroprotective agent.[17][18] Its neuroprotective mechanisms are multifaceted and include protecting neurons from oxidative damage, reducing neuroinflammation, and inhibiting the aggregation of amyloid-β proteins, a key pathological hallmark of Alzheimer's disease.[4][16][17] It modulates signaling pathways crucial for neuronal survival and function, such as the PI3K/Akt pathway.[16]
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms underlying the bioactivities of these compounds is crucial for their development as therapeutic agents.
Signaling Pathways Modulated by Quercetin
Quercetin's diverse biological effects stem from its ability to interact with a multitude of intracellular signaling cascades.
Caption: Key signaling pathways modulated by Quercetin.
General Experimental Workflow for In Vitro Bioactivity Screening
The following diagram illustrates a typical workflow for assessing the bioactivity of compounds like this compound and quercetin in a laboratory setting.
Caption: General workflow for in vitro bioactivity screening.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of standard protocols for key assays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Reagents: DPPH solution (typically 0.1 mM in methanol (B129727) or ethanol), test compound dissolved in a suitable solvent, positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control.
-
Add a defined volume of each dilution to a cuvette or microplate well.
-
Add an equal volume of the DPPH working solution to initiate the reaction.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm.
-
The percentage of scavenging activity is calculated relative to a control containing only the solvent and DPPH solution. The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay also measures the radical scavenging activity of antioxidants.
-
Principle: The pre-formed, blue-green ABTS radical cation is reduced by the antioxidant, causing a decrease in absorbance.
-
Reagents: ABTS solution (e.g., 7 mM), potassium persulfate (e.g., 2.45 mM) to generate the radical, test compound, positive control (e.g., Trolox).
-
Procedure:
-
Prepare the ABTS radical cation stock solution by mixing ABTS and potassium persulfate solutions and allowing them to react in the dark for 12-16 hours.
-
Dilute the stock solution with a suitable solvent (e.g., ethanol (B145695) or PBS) to an absorbance of ~0.70 at 734 nm.
-
Add a small volume of the test compound or standard to a cuvette or microplate well.
-
Add a larger volume of the diluted ABTS radical solution to start the reaction.
-
Incubate for a specific time (e.g., 6 minutes) at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
-
In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in Macrophages)
This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO).
-
Principle: Macrophages (e.g., RAW 264.7 cells) are stimulated with lipopolysaccharide (LPS) to produce NO. The amount of nitrite (B80452) (a stable product of NO) in the cell culture medium is measured using the Griess reagent. A reduction in nitrite levels indicates anti-inflammatory activity.
-
Procedure:
-
Culture RAW 264.7 cells in 96-well plates until they adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate.
-
Measure the absorbance at ~540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound.
-
MTT Cell Viability Assay for Anticancer Activity
This colorimetric assay is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours to allow formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Conclusion and Future Directions
This comparative analysis underscores the vast body of research supporting the multifaceted bioactivities of quercetin, establishing it as a benchmark flavonoid. In contrast, this compound, while demonstrating promising antioxidant and anti-inflammatory potential, particularly as a dual COX-1/COX-2 inhibitor, remains significantly understudied.
The available data suggests that this compound is a molecule of interest, but further research is imperative to fully elucidate its pharmacological profile. Future studies should focus on:
-
Broadening the Scope: Evaluating its anti-inflammatory, anticancer, and neuroprotective effects across a wider range of in vitro and in vivo models.
-
Quantitative Analysis: Performing head-to-head studies with compounds like quercetin to obtain directly comparable quantitative data (e.g., IC50 values).
-
Mechanistic Studies: Investigating the specific signaling pathways modulated by this compound to understand its mechanisms of action.
For drug development professionals and researchers, quercetin serves as a valuable positive control and a model for understanding flavonoid bioactivity. This compound, on the other hand, represents an opportunity for novel discoveries in the quest for new therapeutic agents derived from natural sources.
References
- 1. 3,5,7-trihydroxyflavone restricts proliferation of androgen-independent human prostate adenocarcinoma cells by inducing ROS-mediated apoptosis and reduces tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation of 5-carbomethoxymethyl-7-hydroxy-2-pentylchromone, 5-carboethoxymethyl-4',7-dihydroxyflavone and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Anti-inflammatory and Antioxidant Activities of 3,5,4'-Trihydroxy-6,7-Methylenedioxyflavone-O-Glycosides and Their Aglycone from Leaves of Polygonum tinctorium Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Vitro Anti-inflammatory and Antioxidant Activities of 3,5,4′-Trihydroxy-6,7-Methylenedioxyflavone-O-Glycosides and T… [ouci.dntb.gov.ua]
- 10. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tricin, 4',5,7-trihydroxy-3',5'-dimethoxyflavone, exhibits potent antiangiogenic activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chromone a versatile moiety for bioactive lead molecules | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 18. Neuroprotective effects of hydroxysafflor yellow A: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unveiling the Anti-Inflammatory Potential of 3,5,7-Trihydroxychromone in Animal Models: A Comparative Guide
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the anti-inflammatory efficacy of 3,5,7-Trihydroxychromone, a naturally occurring flavonoid also known as galangin (B1674397). This guide provides a thorough analysis of its performance in established animal models of inflammation, juxtaposed with alternative anti-inflammatory agents. The data presented is supported by detailed experimental protocols and visual representations of the underlying molecular mechanisms and experimental workflows.
Comparative Efficacy in Preclinical Inflammation Models
This compound has demonstrated significant anti-inflammatory activity across various animal models. Its effectiveness has been benchmarked against both traditional non-steroidal anti-inflammatory drugs (NSAIDs) and other flavonoids. The following tables summarize the key quantitative data from these comparative studies.
Table 1: Comparison of this compound and Celecoxib in Carrageenan-Induced Paw Edema in Mice
| Treatment Group | Dose (mg/kg) | Reduction in Paw Thickness (mm) at 4h | Inhibition of Acetic Acid-Induced Vascular Permeability (%) |
| Control (Carrageenan) | - | 2.1 ± 0.2 | - |
| This compound | 25 | 1.3 ± 0.15 | 10.21 |
| This compound | 50 | 0.9 ± 0.1 | 30.98 |
| Celecoxib | 20 | 1.1 ± 0.12* | 35.30 |
*p < 0.05 compared to the control group. Data adapted from a study on the analgesic and anti-inflammatory effects of galangin[1].
Table 2: Comparison of this compound and Quercetin (B1663063) in DNCB-Induced Atopic Dermatitis in Mice
| Treatment Group | Dose | Reduction in Ear Thickness (mm) | Reduction in Serum IgE Levels (ng/mL) |
| Control (DNCB) | - | 0.45 ± 0.05 | 1200 ± 150 |
| This compound | 25 µM (oral) | 0.28 ± 0.04 | 750 ± 100 |
| Quercetin | 25 µM (oral) | 0.25 ± 0.03 | 700 ± 90 |
| Combination (Galangin + Quercetin) | 25 µM each (oral) | 0.20 ± 0.03 | 600 ± 80 |
*p < 0.05, **p < 0.01 compared to the DNCB control group. DNCB: 2,4-dinitrochlorobenzene. Data adapted from a study on the anti-inflammatory effects of quercetin and galangin[2].
Delving into the Molecular Mechanisms
The anti-inflammatory properties of this compound are attributed to its ability to modulate key signaling pathways implicated in the inflammatory cascade. The flavonoid has been shown to suppress the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), which are central regulators of pro-inflammatory gene expression. This leads to a downstream reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).
Caption: Mechanism of action of this compound.
Detailed Experimental Protocols
To ensure the reproducibility and further investigation of the anti-inflammatory effects of this compound, detailed methodologies for the key animal models are provided below.
Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.
-
Animals: Male Wistar rats weighing between 150-200g are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to standard pellet diet and water.
-
Grouping: The rats are randomly divided into several groups (n=6 per group):
-
Vehicle Control (Saline)
-
Carrageenan Control
-
This compound-treated groups (various doses)
-
Positive Control (e.g., Indomethacin or Celecoxib)
-
-
Drug Administration: this compound and the positive control drug are administered orally or intraperitoneally 60 minutes before the induction of inflammation. The vehicle control group receives the same volume of the vehicle.
-
Induction of Edema: 0.1 mL of a 1% (w/v) solution of λ-carrageenan in sterile saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (0 hours) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is used to study acute inflammation in the lungs.
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are used.
-
Acclimatization: Mice are acclimatized for one week with standard chow and water ad libitum.
-
Grouping: Mice are randomly assigned to groups:
-
Saline Control
-
LPS Control
-
This compound-treated groups (various doses)
-
Positive Control (e.g., Dexamethasone)
-
-
Drug Administration: this compound or dexamethasone (B1670325) is administered (e.g., intraperitoneally or orally) 1 hour prior to LPS challenge.
-
Induction of Lung Injury: Mice are anesthetized, and 50 µL of LPS (1 mg/mL in sterile saline) is instilled intratracheally. The saline control group receives sterile saline.
-
Sample Collection: 6-24 hours after LPS instillation, mice are euthanized.
-
Bronchoalveolar Lavage Fluid (BALF): The lungs are lavaged with sterile saline to collect BALF. The total and differential cell counts (neutrophils, macrophages) in the BALF are determined. The protein concentration in the supernatant is measured as an indicator of vascular permeability.
-
Lung Tissue: Lung tissue is collected for histological analysis (e.g., H&E staining to assess inflammatory cell infiltration and lung injury) and for measuring myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.
-
-
Analysis of Inflammatory Markers: Levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the BALF or lung homogenates are quantified using ELISA.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the anti-inflammatory effects of a test compound in an animal model.
Caption: General experimental workflow.
This guide provides a solid foundation for researchers interested in the anti-inflammatory properties of this compound. The presented data and protocols facilitate a deeper understanding of its potential as a therapeutic agent and encourage further investigation into its clinical applications.
References
- 1. Analgesic and anti-inflammatory effects of galangin: a potential pathway to inhibit transient receptor potential vanilloid 1 receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory effect of quercetin and galangin in LPS-stimulated RAW264.7 macrophages and DNCB-induced atopic dermatitis animal models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Kinase Inhibition: A Comparative Guide to 3,5,7-Trihydroxychromone and Alternatives
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. This guide provides a comparative analysis of 3,5,7-Trihydroxychromone, a flavonoid derivative, in the context of kinase assay specificity and cross-reactivity. Due to the limited direct experimental data on this compound's kinase inhibition profile, this guide leverages data from its close structural analog, Silibinin, which shares the core 3,5,7-trihydroxy-4-one structure. We compare its potential activity with established and other flavonoid-based kinase inhibitors to offer a comprehensive perspective for your research.
Executive Summary
In comparison, other flavonoids like Quercetin and Genistein exhibit broader kinase inhibition profiles, often with greater potency. For instance, Quercetin has been shown to inhibit a wide range of kinases, including ABL1, Aurora kinases, and FLT3, at low micromolar concentrations[1]. Genistein is a known inhibitor of several tyrosine kinases, including EGFR[2][3].
Established, non-flavonoid kinase inhibitors such as Staurosporine and Dasatinib (B193332) demonstrate the spectrum of selectivity. Staurosporine is a broad-spectrum inhibitor with high potency against a multitude of kinases, making it a useful tool for initial studies but challenging for targeted therapy due to off-target effects[4][5][6][7]. In contrast, Dasatinib, while still multi-targeted, shows a more defined profile, potently inhibiting BCR-ABL and Src family kinases[8][9][10].
This guide will delve into the quantitative comparisons of these compounds, detail the experimental methodologies for assessing kinase inhibition, and visualize the key signaling pathways and experimental workflows.
Data Presentation: Comparative Kinase Inhibitor Performance
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound's analog, Silibinin, and a selection of alternative kinase inhibitors against various kinases. Lower IC50 values indicate greater potency.
Table 1: Flavonoid-Based Kinase Inhibitors
| Kinase Target | Silibinin (as a proxy for this compound) IC50 (µM) | Quercetin IC50 (µM) | Genistein IC50 (µM) |
| PI3Kδ | 288.2 | - | - |
| EGFR | - | - | 12 |
| pp60v-src | - | - | - |
| Protein Kinase C (PKC) | - | 30.9 | - |
| Tyrosine Protein Kinase (TPK) | - | 20.1 | - |
Note: Data for Silibinin is from a single study and should be interpreted with caution as a proxy for this compound. Data for Quercetin and Genistein are compiled from various sources and assay conditions may differ.
Table 2: Broad-Spectrum and Targeted Kinase Inhibitors
| Kinase Target | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| ABL | - | 9 |
| BCR-ABL | - | <1 |
| Src | 6 | <1 |
| LYN | 2 | - |
| c-Fgr | 2 | - |
| Syk | 16 | - |
| Protein Kinase A (PKA) | 7 | - |
| Protein Kinase C (PKC) | 0.7 | - |
| Protein Kinase G (PKG) | 8.5 | - |
| CaM Kinase II | 20 | - |
Note: Staurosporine is known for its broad-spectrum activity and high potency, as indicated by the low nanomolar IC50 values against a wide range of kinases. Dasatinib is a multi-targeted inhibitor with high potency against BCR-ABL and Src family kinases.[4][5][8][9]
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate key signaling pathways often targeted by kinase inhibitors.
References
- 1. Quercetin inhibits a large panel of kinases implicated in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Genistein, a specific inhibitor of tyrosine-specific protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 7. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 8. The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Real-Time Analysis of Imatinib- and Dasatinib-Induced Effects on Chronic Myelogenous Leukemia Cell Interaction with Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 3,5,7-Trihydroxychromone and Other Chromone Derivatives for Researchers and Drug Development Professionals
An in-depth analysis of the antioxidant, anti-inflammatory, and anticancer properties of 3,5,7-Trihydroxychromone in comparison to other notable chromone (B188151) derivatives. This guide provides quantitative experimental data, detailed methodologies, and visual representations of key biological pathways to inform research and development in medicinal chemistry.
Chromone derivatives are a class of naturally occurring compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Among these, this compound, a core structure in many flavonoids, stands out for its potential therapeutic applications. This guide offers a direct comparison of this compound with other prominent chromone derivatives such as luteolin (B72000), apigenin (B1666066), and chrysin (B1683763), focusing on their antioxidant, anti-inflammatory, and anticancer properties. By presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to evaluate the relative performance of these compounds.
Quantitative Performance Comparison
To facilitate a clear and objective comparison, the following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its counterparts in various biological assays. Lower IC50 values indicate greater potency.
Antioxidant Activity
The antioxidant potential of these compounds was primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
| Compound | DPPH Scavenging IC50 (µM) | Reference |
| This compound | 15.8 | [1][2] |
| Galangin | 7.9 | [1][2] |
| Luteolin | ~2100 (in aqueous phase) | [3] |
| Apigenin | >100 | [3] |
| Chrysin | >100 | [4] |
| Quercetin | 4.7 (TEAC value relative to Trolox) | [3] |
Note: The antioxidant activity of flavonoids is highly dependent on the assay conditions and the specific radical species involved. The data presented here is for comparative purposes within the context of the cited studies.
Anticancer Activity
The anticancer efficacy was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various cancer cell lines.
| Compound | Cell Line | Anticancer Activity IC50 (µM) | Reference |
| 3,5,7-Trihydroxyflavone * | PC-3 (Prostate) | 64.30 | [5] |
| Luteolin | A549 (Lung) | 3.1 | [6] |
| B16 4A5 (Melanoma) | 2.3 | [6] | |
| CCRF-HSB-2 (Leukemia) | 2.0 | [6] | |
| TGBC11TKB (Gastric) | 1.3 | [6] | |
| Apigenin | Caki-1 (Renal) | 27.02 | [7] |
| ACHN (Renal) | 50.40 | [7] | |
| NC65 (Renal) | 23.34 | [7] | |
| Hep G2 (Liver) | 29.7 | [8] | |
| Chrysin | PC-3 (Prostate) | 8.5 (after 72h) | [9] |
*Note: 3,5,7-Trihydroxyflavone (Galangin) is structurally very similar to this compound, with the addition of a phenyl group at the 2-position. This data is used as a proxy for comparative purposes.
Anti-inflammatory Activity
The anti-inflammatory potential was determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Inhibition of NO Production IC50 (µM) | Reference |
| This compound | Data not available | |
| Luteolin | ~10-20 (estimated) | [10] |
| Apigenin | ~25 (estimated) | [2] |
| Chrysin Derivative (C-721) | 22.6 | [11] |
| 7,3´,4´-Trihydroxyflavone | 48.6 | [12] |
Note: While direct IC50 values for NO inhibition by this compound were not found, related flavonoids show significant activity. 3,5,7-Trihydroxyflavone has been shown to inhibit both COX-1 and COX-2 enzymes, indicating its anti-inflammatory potential.[13]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the antioxidant capacity of a compound.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH solution: A fresh solution of DPPH (e.g., 0.1 mM) is prepared in methanol (B129727) or ethanol (B145695) and stored in the dark.
-
Sample preparation: The test compounds are dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made.
-
Reaction: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to various concentrations of the test compounds. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a few hours (e.g., 3-4 hours) to allow formazan formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at a wavelength between 540 and 590 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. NO is unstable and quickly oxidizes to nitrite (B80452) (NO2-). The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured to quantify NO production.
Procedure:
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.
-
Treatment: The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours) before being stimulated with LPS (e.g., 1 µg/mL).
-
Incubation: The cells are incubated for a longer period (e.g., 24 hours) to allow for NO production.
-
Griess Reaction: A sample of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).
-
Measurement: After a short incubation at room temperature, the absorbance is measured at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control cells, and the IC50 value is determined.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by chromone derivatives and a typical experimental workflow.
Conclusion
This comparative guide highlights the significant therapeutic potential of this compound and related chromone derivatives. The presented data indicates that while this compound demonstrates notable antioxidant activity, other derivatives such as luteolin and apigenin exhibit potent anticancer and anti-inflammatory effects, often with low micromolar IC50 values. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers to further explore the structure-activity relationships and mechanisms of action of these promising compounds. Future head-to-head comparative studies are warranted to more definitively establish the relative potencies of these chromone derivatives and to guide the rational design of novel therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Revisiting luteolin: An updated review on its anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells [mdpi.com]
- 4. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Unlocking the potential of natural products: A comprehensive review of chrysin derivatives and their biological activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Live-Cell Microscopy Reveals Small Molecule Inhibitor Effects on MAPK Pathway Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. globalsciencebooks.info [globalsciencebooks.info]
- 10. researchgate.net [researchgate.net]
- 11. Anti-inflammatory and bioavailability studies on dietary 3,5,4'-trihydroxy-6,7-methylenedioxyflavone-O-glycosides and their aglycone from indigo leaves in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Anti-inflammatory and Antioxidant Activities of 3,5,4'-Trihydroxy-6,7-Methylenedioxyflavone-O-Glycosides and Their Aglycone from Leaves of Polygonum tinctorium Lour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NF-κB regulation: the nuclear response - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Antioxidant Efficacy: A Comparative Analysis of 3,5,7-Trihydroxychromone and Alternative Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antioxidant efficacy of 3,5,7-Trihydroxychromone and two well-established antioxidant flavonoids, Quercetin and Curcumin (B1669340). Due to the limited availability of direct in vivo studies on this compound, this guide incorporates data from structurally similar flavonoids, Galangin (B1674397) and Chrysin, to provide a predictive assessment of its potential efficacy. This comparison is supported by experimental data from animal studies, detailed experimental protocols, and visualizations of key signaling pathways involved in antioxidant defense.
Comparative Analysis of In Vivo Antioxidant Activity
The in vivo antioxidant efficacy of flavonoids is typically evaluated by their ability to mitigate oxidative stress markers and enhance the activity of endogenous antioxidant enzymes in animal models. The following tables summarize the quantitative data from studies on Galangin, Chrysin, Quercetin, and Curcumin.
Table 1: Effect of Flavonoids on Lipid Peroxidation (Malondialdehyde - MDA) Levels in Animal Models
| Compound | Animal Model | Dosage | Treatment Duration | Tissue | MDA Reduction (%) | Reference |
| Galangin | Wistar rats (focal cerebral ischemia model) | 25, 50, 100 mg/kg | 7 days | Cortex and Hippocampus | Significant reduction | [1] |
| Chrysin | Rats (drug-induced bone loss model) | Not specified | Not specified | Kidney and Ovary | Significant decrease | [2] |
| Quercetin | Aged rats | 50 mg/kg | 7 days | Liver | Data not available for MDA, but increased GPx | [3] |
| Curcumin | Rats (H2O2-induced oxidative stress) | 200 mg/kg | 30 days | Liver | Significant decrease | [1] |
Table 2: Effect of Flavonoids on Endogenous Antioxidant Enzyme Activity in Animal Models
| Compound | Animal Model | Dosage | Treatment Duration | Tissue | Superoxide (B77818) Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione (B108866) Peroxidase (GPx) Activity | Reference | |---|---|---|---|---|---|---|---| | Galangin | Wistar rats (focal cerebral ischemia model) | 25, 50, 100 mg/kg | 7 days | Cortex and Hippocampus | Enhanced | Enhanced | Enhanced |[1] | | Chrysin | Wistar rats | Not specified | Not specified | Not specified | Restored normal levels | Restored normal levels | Restored normal levels |[4] | | Quercetin | Aged rats | 50 mg/kg | 7 days | Liver | Not specified | Not specified | Significant increase |[3] | | Curcumin | Rats (H2O2-induced oxidative stress) | 200 mg/kg | 30 days | Liver | Significant increase | Significant increase | Not specified |[1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below. These protocols are essential for the replication and validation of the presented findings.
Induction of Oxidative Stress in Animal Models
-
Focal Cerebral Ischemia Model (for Galangin study): Healthy male Wistar rats are subjected to right middle cerebral artery occlusion (Rt.MCAO) to induce focal ischemia, a condition known to generate significant oxidative stress in the brain.[1]
-
Drug-Induced Oxidative Stress (for Chrysin and Curcumin studies): Oxidative stress can be induced by the administration of pro-oxidant substances. For instance, in the curcumin study, hydrogen peroxide (H2O2) was used to induce oxidative stress in rats.[1] In other models, agents like carbon tetrachloride (CCl4) or specific drugs are used to induce organ-specific oxidative damage.
Lipid Peroxidation Assay (Malondialdehyde - MDA)
This assay measures the levels of MDA, a major product of lipid peroxidation and a key indicator of oxidative damage to cell membranes.
-
Tissue Homogenization: A known weight of tissue (e.g., liver, brain) is homogenized in a cold buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Reaction with Thiobarbituric Acid (TBA): An aliquot of the homogenate is mixed with a solution of TBA in an acidic medium.
-
Incubation: The mixture is heated in a boiling water bath for a specific time (e.g., 15-60 minutes) to facilitate the reaction between MDA and TBA, which forms a pink-colored chromogen.
-
Spectrophotometric Measurement: After cooling, the absorbance of the resulting solution is measured at a specific wavelength (typically 532 nm).
-
Quantification: The concentration of MDA is calculated using a standard curve prepared with a known concentration of MDA. Results are typically expressed as nmol/mg of protein or nmol/g of tissue.
Superoxide Dismutase (SOD) Activity Assay
This assay measures the activity of SOD, a crucial antioxidant enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Tissue Preparation: Tissue samples are homogenized in a suitable buffer and centrifuged to obtain the supernatant containing the enzyme.
-
Assay Principle: The assay is often based on the inhibition of a reaction that generates a colored product by superoxide radicals. A common method involves the xanthine (B1682287)/xanthine oxidase system to generate superoxide radicals, which then reduce a chromogenic reagent (e.g., nitroblue tetrazolium - NBT).
-
Reaction Mixture: The reaction mixture typically contains the tissue supernatant, xanthine, and the chromogenic reagent. The reaction is initiated by adding xanthine oxidase.
-
Spectrophotometric Measurement: The rate of color development is measured spectrophotometrically at a specific wavelength.
-
Calculation of Inhibition: The SOD activity is determined by measuring the percentage of inhibition of the colorimetric reaction. One unit of SOD activity is often defined as the amount of enzyme required to inhibit the rate of the reaction by 50%.
Catalase (CAT) Activity Assay
This assay measures the activity of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.
-
Tissue Preparation: Similar to the SOD assay, a tissue homogenate is prepared and centrifuged to obtain the supernatant.
-
Assay Principle: The most common method involves monitoring the decomposition of a known concentration of hydrogen peroxide (H2O2).
-
Reaction Mixture: The reaction is initiated by adding the tissue supernatant to a solution of H2O2 in a suitable buffer.
-
Spectrophotometric Measurement: The decrease in absorbance at 240 nm, which corresponds to the degradation of H2O2, is monitored over time.
-
Calculation of Activity: The enzyme activity is calculated based on the rate of H2O2 decomposition and is typically expressed as units/mg of protein.
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the activity of GPx, an enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, using reduced glutathione (GSH) as a substrate.
-
Tissue Preparation: A tissue supernatant is prepared as described for the other enzyme assays.
-
Assay Principle: The assay is often a coupled reaction where the oxidized glutathione (GSSG) produced by GPx is recycled back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP+.
-
Reaction Mixture: The reaction mixture contains the tissue supernatant, GSH, GR, NADPH, and a substrate for GPx (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide).
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, due to the oxidation of NADPH, is monitored.
-
Calculation of Activity: The GPx activity is calculated from the rate of NADPH oxidation and is typically expressed as units/mg of protein.
Signaling Pathways in Flavonoid-Mediated Antioxidant Effects
Flavonoids exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins. The following diagrams illustrate some of the key pathways influenced by flavonoids like Quercetin and Curcumin.
Caption: Nrf2 Signaling Pathway Activation by Flavonoids.
Caption: AMPK Signaling Pathway in Antioxidant Response.
Caption: MAPK Signaling Pathways Modulated by Flavonoids.
Conclusion
While direct in vivo evidence for the antioxidant efficacy of this compound is currently lacking, data from the structurally related flavonoids, Galangin and Chrysin, suggest a strong potential for in vivo antioxidant activity. These compounds have demonstrated the ability to reduce lipid peroxidation and enhance the activity of key antioxidant enzymes in animal models of oxidative stress.
In comparison, Quercetin and Curcumin are well-documented in vivo antioxidants with a significant body of evidence supporting their efficacy. They have been shown to effectively counteract oxidative damage and bolster endogenous antioxidant defenses through the modulation of critical signaling pathways, including Nrf2, AMPK, and MAPK.
For researchers and drug development professionals, this compound represents a promising candidate for further in vivo investigation. Future studies should focus on establishing its pharmacokinetic profile, and its efficacy in well-defined animal models of oxidative stress-related diseases. The experimental protocols and comparative data presented in this guide provide a valuable framework for designing and interpreting such studies. The exploration of its impact on the Nrf2, AMPK, and MAPK signaling pathways will be crucial in elucidating its precise mechanism of action and therapeutic potential.
References
- 1. Effect of galangin on oxidative stress, antioxidant defenses and mitochondrial dynamics in a rat model of focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antioxidative and Anti-Inflammatory Activities of Chrysin and Naringenin in a Drug-Induced Bone Loss Model in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The interactions of flavonoids within neuronal signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chrysin: Perspectives on Contemporary Status and Future Possibilities as Pro-Health Agent - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3,5,7-Trihydroxychromone and its Analogues
For researchers and professionals in drug development, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of 3,5,7-trihydroxychromone (B593592) and its analogues, focusing on their anticancer and antioxidant properties. The information presented is supported by experimental data, detailed protocols, and visual representations of relevant biological pathways to facilitate further research and development in this promising class of compounds.
Core Structure and Biological Significance
This compound, a fundamental scaffold of many naturally occurring flavonoids, is a privileged structure in medicinal chemistry. The arrangement and presence of hydroxyl groups on the chromone (B188151) core are critical determinants of its biological activities. Notably, this scaffold is the core of galangin (B1674397) (3,5,7-trihydroxyflavone), a well-studied flavonol with demonstrated anticancer and antioxidant effects. The structure-activity relationship (SAR) of this class of compounds primarily revolves around the substitution patterns on both the chromone (A and C rings) and any appended phenyl (B ring) moieties.
Comparative Analysis of Biological Activity
The biological efficacy of this compound analogues is significantly influenced by the nature and position of various functional groups. The following sections and tables summarize the quantitative data from studies on anticancer and antioxidant activities.
Anticancer Activity
The antiproliferative effects of this compound and its analogues have been evaluated against various cancer cell lines. The data suggests that modifications at the 3-, 5-, and 7-positions, as well as substitutions on the B-ring in flavonoid analogues, can dramatically alter cytotoxicity.
Table 1: Anticancer Activity of 3,5,7-Trihydroxyflavone (Galangin) and its Analogues
| Compound | Analogue Type | Cell Line | IC50 (µM) | Reference |
| Galangin (1) | Parent Flavonol | MCF-7 | 61.06 - 84.74 | [1] |
| A375P | 61.06 - 84.74 | [1] | ||
| B16F10 | 61.06 - 84.74 | [1] | ||
| B16F1 | 61.06 - 84.74 | [1] | ||
| A549 | 61.06 - 84.74 | [1] | ||
| 3-O-methylgalangin (2) | 3-Methoxy Analogue | MCF-7 | >100 | [1] |
| A375P | >100 | [1] | ||
| B16F10 | >100 | [1] | ||
| B16F1 | >100 | [1] | ||
| A549 | >100 | [1] | ||
| Galangin-7-O-β-D-glucopyranoside (5) | 7-O-Glycoside | MCF-7 | 5.47 - 30.43 | [1] |
| A375P | 5.47 - 30.43 | [1] | ||
| B16F10 | 5.47 - 30.43 | [1] | ||
| B16F1 | 5.47 - 30.43 | [1] | ||
| A549 | 5.47 - 30.43 | [1] | ||
| 3-O-methylgalangin-7-O-β-D-glucopyranoside (6) | 3-Methoxy, 7-O-Glycoside | MCF-7 | 3.55 - 6.23 | [1] |
| A375P | 3.55 - 6.23 | [1] | ||
| B16F10 | 3.55 - 6.23 | [1] | ||
| B16F1 | 3.55 - 6.23 | [1] | ||
| A549 | 3.55 - 6.23 | [1] |
Table 2: Comparative Anticancer Activity of Trihydroxyflavone Isomers
| Compound | Hydroxylation Pattern | Cell Line | EC50 (µM) | Reference |
| 3,3',4'-trihydroxyflavone | 3,3',4' | A549 | >50 | |
| MCF-7 | 23.58 ± 2.65 | |||
| U87 | >50 | |||
| 3,3',5-trihydroxyflavone | 3,3',5' | A549 | 24.31 ± 1.13 | |
| MCF-7 | 12.01 ± 0.99 | |||
| U87 | >50 | |||
| 3,3',6-trihydroxyflavone | 3,3',6' | A549 | 19.98 ± 0.98 | |
| MCF-7 | 12.19 ± 1.03 | |||
| U87 | 24.11 ± 1.11 | |||
| 3',4',5-trihydroxyflavone | 3',4',5' | A549 | 10.11 ± 0.97 | |
| MCF-7 | 12.23 ± 1.01 | |||
| U87 | >50 |
From this data, several structure-activity relationships can be inferred:
-
Glycosylation at the 7-position appears to enhance cytotoxic activity compared to the parent aglycone, as seen with galangin-7-O-β-D-glucopyranoside (5) and its 3-O-methyl derivative (6).[1]
-
Methylation of the 3-hydroxyl group in galangin leads to a significant decrease in anticancer activity.[1] However, when combined with glycosylation at the 7-position, as in compound 6, a potent cytotoxic agent emerges.[1]
-
The position of the hydroxyl groups on the flavone (B191248) scaffold is crucial for anticancer efficacy. For instance, 3',4',5-trihydroxyflavone showed the highest potency against A549 and MCF-7 cell lines among the tested trihydroxyflavone isomers.
Antioxidant Activity
The antioxidant capacity of this compound analogues is a key aspect of their therapeutic potential. The presence of hydroxyl groups allows for the donation of hydrogen atoms or electrons to neutralize free radicals.
Table 3: Antioxidant Activity of Trihydroxyflavone Isomers (DPPH Radical Scavenging)
| Compound | Hydroxylation Pattern | EC50 (µM) | Reference |
| 3,3',4'-trihydroxyflavone | 3,3',4' | 2.67 ± 0.11 | |
| 3,3',5-trihydroxyflavone | 3,3',5' | 11.21 ± 0.87 | |
| 3,3',6-trihydroxyflavone | 3,3',6' | 10.13 ± 0.98 | |
| 3',4',5-trihydroxyflavone | 3',4',5' | 4.39 ± 0.23 |
Key SAR observations for antioxidant activity include:
-
The presence of an ortho-dihydroxy (catechol) group on the B-ring , as seen in 3,3',4'-trihydroxyflavone, is a major contributor to potent free radical scavenging activity.
-
The overall number and position of hydroxyl groups influence the antioxidant capacity, with the catechol moiety being a dominant feature for high activity.
Signaling Pathway Modulation
Recent studies indicate that the biological effects of this compound analogues are mediated through the modulation of key cellular signaling pathways. The PI3K/Akt pathway, which is often dysregulated in cancer, has been identified as a target for these compounds.[2][3][4] Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound analogues.
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed experimental protocols for the key assays are provided below.
Synthesis of 3,5,7-Trihydroxyflavone (Galangin)
A common method for the synthesis of galangin involves the Baker-Venkataraman rearrangement. A general procedure is as follows:
-
Acetylation of Phloroglucinol: Phloroglucinol is acetylated to yield 2,4,6-triacetoxyacetophenone.
-
Baker-Venkataraman Rearrangement: The acetylated product is treated with a base, such as potassium hydroxide, in pyridine (B92270) to induce the rearrangement to a β-diketone.
-
Cyclization: The resulting β-diketone is then cyclized in the presence of an acid, such as sulfuric acid or hydrochloric acid, to form the flavone ring.
-
Demethylation/Deacetylation: If methoxy (B1213986) or acetoxy protecting groups are used, a final deprotection step is required, often using a strong acid like HBr or a Lewis acid like AlCl₃, to yield the final 3,5,7-trihydroxyflavone.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Reaction Mixture: In a 96-well plate, add 100 µL of the test compound at various concentrations to 100 µL of the DPPH solution. A control containing only methanol and the DPPH solution should also be prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The EC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound analogues.
Caption: A typical experimental workflow for SAR studies of this compound analogues.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer and antioxidant agents. The available data clearly indicates that the biological activity of its analogues is highly dependent on the substitution patterns on the chromone core and any associated phenyl rings. Specifically, glycosylation at the 7-position and the presence of a catechol moiety in the B-ring of flavonoid analogues are key features for enhanced anticancer and antioxidant activities, respectively. The modulation of the PI3K/Akt signaling pathway appears to be a significant mechanism of action for the anticancer effects of this class of compounds.
Future research should focus on the synthesis and evaluation of a broader range of analogues with diverse substitutions to further elucidate the structure-activity relationships. Investigating the effects of these compounds on other relevant signaling pathways and in in vivo models will be crucial for their translation into clinical candidates.
References
3,5,7-Trihydroxychromone: A Comparative Analysis of Radical Scavenging Activity in DPPH and ABTS Assays
For Immediate Release
In the landscape of antioxidant research, the evaluation of a compound's radical scavenging potential is a critical step in determining its therapeutic promise. This guide provides a comparative analysis of the radical scavenging activity of 3,5,7-Trihydroxychromone as measured by two widely utilized spectrophotometric methods: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the nuances of these common antioxidant capacity assays.
Quantitative Comparison of Radical Scavenging Activity
The antioxidant efficacy of this compound has been evaluated using both DPPH and ABTS assays, with the results quantitatively expressed as IC50 values. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay medium. A lower IC50 value is indicative of a higher antioxidant activity.
A comparative study investigating the role of the B-ring in flavonol antioxidants provides valuable data on the performance of this compound. In this study, this compound was compared to galangin (B1674397) (which possesses a B-ring) across five different antioxidant assays, including DPPH and ABTS. The findings consistently demonstrated that this compound exhibits a higher IC50 value compared to galangin in both assays, suggesting a comparatively lower, yet still significant, radical scavenging activity.[1][2]
| Assay | This compound IC50 (µM) | Key Observations |
| DPPH | Higher than Galangin | The DPPH assay, which involves a hydrogen atom transfer mechanism, indicates that the absence of the B-ring in this compound impacts its radical scavenging ability. |
| ABTS | Higher than Galangin | The ABTS assay, which is based on an electron transfer mechanism, also shows a comparatively lower activity for this compound, reinforcing the importance of the overall molecular structure in radical quenching. |
Experimental Methodologies
A clear understanding of the experimental protocols is essential for the accurate interpretation of results and for the replication of studies. Below are the detailed methodologies for the DPPH and ABTS radical scavenging assays.
DPPH Radical Scavenging Assay
The DPPH assay is a common method used to evaluate the antioxidant capacity of various compounds.[3] The principle of this assay is based on the reduction of the stable free radical DPPH by an antioxidant. This reduction leads to a color change from purple to yellow, which can be measured spectrophotometrically at approximately 517 nm.[3][4]
Reagents and Equipment:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound (test sample)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
UV-Vis Spectrophotometer or Microplate Reader
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol and stored in the dark.
-
Preparation of Test Sample Solutions: A stock solution of this compound is prepared in a suitable solvent, and a series of dilutions are made to obtain a range of concentrations.
-
Assay Protocol:
-
In a test tube or a well of a microplate, a specific volume of the DPPH working solution is added.
-
An equal volume of the test sample solution at different concentrations is then added.
-
A control is prepared containing the DPPH solution and the solvent (without the test sample).
-
The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solutions is measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS radical is generated by the oxidation of ABTS with potassium persulfate. The blue-green ABTS•+ chromophore is reduced in the presence of an antioxidant, leading to a decrease in absorbance at 734 nm.
Reagents and Equipment:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol or phosphate-buffered saline (PBS)
-
This compound (test sample)
-
Positive control (e.g., Trolox)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution: A stock solution of ABTS (e.g., 7 mM) and a solution of potassium persulfate (e.g., 2.45 mM) are prepared. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.
-
Preparation of Test Sample Solutions: A stock solution of this compound is prepared, and serial dilutions are made.
-
Assay Protocol:
-
A specific volume of the ABTS•+ working solution is mixed with a small volume of the test sample solution at different concentrations.
-
A control is prepared with the ABTS•+ solution and the solvent.
-
The reaction is allowed to proceed for a specific time (e.g., 6 minutes).
-
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
IC50 Determination: The IC50 value is determined from a plot of inhibition percentage against the concentration of the test sample.
Experimental Workflow Comparison
The following diagram illustrates the parallel workflows of the DPPH and ABTS assays for comparing the radical scavenging activity of this compound.
Caption: Comparative workflow of DPPH and ABTS radical scavenging assays.
Concluding Remarks
The DPPH and ABTS assays are both valuable tools for assessing the antioxidant activity of compounds like this compound. However, they differ in their reaction mechanisms, with the DPPH assay being more sensitive to hydrogen atom donating antioxidants and the ABTS assay reacting with a broader range of antioxidants via an electron transfer mechanism. The observed differences in the radical scavenging activity of this compound between these two assays highlight the importance of employing multiple methods to obtain a comprehensive understanding of a compound's antioxidant profile. The structural features of this compound, particularly the absence of the B-ring found in many flavonoids, likely contribute to its specific activity profile in these assays. Further investigations into the structure-activity relationship are crucial for the development of potent antioxidant-based therapeutic agents.
References
A Comparative Analysis of the Antioxidant Efficacy of 3,5,7-Trihydroxychromone and Synthetic Antioxidants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant efficacy of the naturally occurring flavonoid, 3,5,7-Trihydroxychromone (B593592), against commonly used synthetic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Trolox. This objective analysis is supported by available experimental data from in vitro antioxidant assays to aid in the evaluation of these compounds for research and development purposes.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound and the selected synthetic antioxidants has been evaluated using two prevalent spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. The results, expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the free radicals), are summarized in the table below. Lower IC50 values indicate higher antioxidant activity.
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) | Reference |
| This compound | >100 | 18.25 ± 1.14 | [1] |
| Butylated Hydroxytoluene (BHT) | 21.09 | Not Widely Reported | [2] |
| Butylated Hydroxyanisole (BHA) | 21-23 | Not Widely Reported | [3] |
| Trolox | 2.54 | ~2.93 | [3][4] |
Note: Direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies. The data presented is compiled from different sources.
Discussion of Efficacy
Based on the available data, Trolox, a water-soluble analog of vitamin E, demonstrates the highest antioxidant activity in both DPPH and ABTS assays, exhibiting the lowest IC50 values.
The synthetic antioxidants BHT and BHA show comparable and potent radical scavenging activity in the DPPH assay.
This compound displays moderate antioxidant activity in the ABTS assay.[1] However, its potency in the DPPH assay appears to be lower than that of the tested synthetic antioxidants. The antioxidant activity of flavonoids like this compound is attributed to their ability to donate a hydrogen atom from their hydroxyl groups, thereby neutralizing free radicals.[5] The structural arrangement of these hydroxyl groups plays a crucial role in their antioxidant capacity.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are synthesized from established methods to provide a comprehensive understanding of the experimental setup.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is purple, to the non-radical form, DPPH-H, which is yellow. The change in absorbance is measured to determine the extent of radical scavenging.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol (B145695) (spectrophotometric grade)
-
Test compounds (this compound, BHT, BHA, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared. This solution should be freshly made and protected from light.
-
Preparation of Test Solutions: Stock solutions of the test compounds and a positive control (like ascorbic acid) are prepared in methanol. Serial dilutions are then made to obtain a range of concentrations.
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of the various concentrations of the test compounds.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
A control well is prepared with 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well is prepared with 200 µL of methanol.
-
-
Incubation and Measurement: The plate is incubated in the dark at room temperature for 30 minutes. The absorbance is then measured at 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution: A 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate are prepared. Equal volumes of these two solutions are mixed and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilution of ABTS•+ solution: Before use, the ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Solutions: Stock solutions and serial dilutions of the test compounds are prepared.
-
Assay Procedure:
-
To a 96-well plate, add 10 µL of the various concentrations of the test compounds.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation and Measurement: The plate is incubated at room temperature for a specific time (e.g., 6 minutes), and the absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of inhibition is calculated using a similar formula to the DPPH assay.
-
TEAC and IC50 Determination: The antioxidant activity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the percentage of inhibition of the sample to that of a Trolox standard curve. The IC50 value can also be determined as in the DPPH assay.
Visualizing Methodologies and Pathways
To further clarify the experimental process and potential biological interactions, the following diagrams are provided.
Antioxidant Mechanism and Signaling Pathways
The primary antioxidant mechanism of flavonoids, including this compound, involves donating a hydrogen atom to free radicals, a process known as hydrogen atom transfer (HAT). This stabilizes the free radical and terminates the oxidative chain reaction.[5]
Many natural antioxidants, particularly flavonoids, are also known to exert their protective effects by modulating endogenous antioxidant defense systems. A key pathway in this process is the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1. However, in the presence of oxidative stress or certain bioactive compounds, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). While direct evidence for this compound activating the Nrf2 pathway is still emerging, it is a plausible mechanism given its flavonoid structure. Further research is warranted to elucidate the specific signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Null B-Ring Improves the Antioxidant Levels of Flavonol: A Comparative Study between Galangin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Correlating In Vitro and In Vivo Efficacy of 3,5,7-Trihydroxychromone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and available in vivo experimental data for 3,5,7-Trihydroxychromone (B593592), a flavonoid nucleus with significant therapeutic potential. By presenting data from both laboratory assays and animal models, this document aims to facilitate a deeper understanding of its biological activity and guide future research and development.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound and its closely related derivatives.
Table 1: In Vitro Antioxidant and Anti-inflammatory Activity of this compound
| Assay Type | Target | Metric | Result for this compound | Comparative Compound | Metric | Result for Comparative Compound |
| Antioxidant | DPPH radical scavenging | IC50 | > 500 µM[1] | Galangin (B1674397) | IC50 | 14.2 µM[1] |
| Antioxidant | ABTS radical scavenging | IC50 | 18.3 µM[1] | Galangin | IC50 | 7.9 µM[1] |
| Antioxidant | Superoxide anion scavenging | IC50 | 25.1 µM[1] | Galangin | IC50 | 12.6 µM[1] |
| Anti-inflammatory | COX-1 Inhibition | % Inhibition | Effective inhibitor[2] | - | - | - |
| Anti-inflammatory | COX-2 Inhibition | % Inhibition | Effective inhibitor[2] | - | - | - |
Table 2: In Vivo Anti-inflammatory and Antioxidant Activity of this compound Derivatives
| Compound (Derivative) | Animal Model | Dosage | Effect |
| 3',5,7-trihydroxy-4'-methoxy flavone (B191248) 7 rutinoside (Diosmin) | Carrageenan-induced acute phase reaction in Wistar rats | 150 mg/kg per week (intraperitoneal) | Marked decrease in the acute-phase reaction and a perceptible effect on lipoperoxidation[3] |
| 3,5,4'-Trihydroxy-6,7-methylenedioxyflavone (TMF) O-glycosides | Dextran sulfate (B86663) sodium (DSS)-induced ulcerative colitis in mice | Oral administration | Effectively protected against DSS-induced ulcerative colitis[4] |
Note: Direct in vivo studies on this compound are limited in the reviewed literature. The data presented here for its derivatives provide valuable insights into the potential in vivo efficacy of the core structure.
Experimental Protocols
In Vitro DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.
-
Reaction Mixture: The test compound (this compound) at various concentrations is added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the test compound). The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Model: Typically, rats or mice are used.
-
Induction of Inflammation: A solution of carrageenan (a phlogistic agent) is injected into the subplantar region of the animal's hind paw.
-
Compound Administration: The test compound (e.g., a derivative of this compound) is administered, usually orally or intraperitoneally, at a specific time before or after the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Evaluation of Anti-inflammatory Activity: The percentage inhibition of paw edema by the test compound is calculated by comparing the increase in paw volume in the treated group with the control (vehicle-treated) group.
Visualizing Molecular Pathways and Workflows
The following diagrams illustrate the potential signaling pathways affected by this compound and a typical experimental workflow.
Caption: Experimental workflow for correlating in vitro and in vivo results.
Caption: Postulated anti-inflammatory signaling pathways of this compound.
Discussion and Future Directions
The available in vitro data demonstrates that this compound possesses antioxidant and anti-inflammatory properties. Specifically, its ability to inhibit both COX-1 and COX-2 enzymes suggests a mechanism for its anti-inflammatory effects[2]. The comparative antioxidant study with galangin indicates that the B-ring, which is absent in this compound, plays a significant role in enhancing radical scavenging activity, as evidenced by the lower IC50 values for galangin in the DPPH assay[1].
While direct in vivo evidence for this compound is currently lacking in the reviewed literature, studies on its derivatives, such as diosmin (B1670713) and 3,5,4'-Trihydroxy-6,7-methylenedioxyflavone, show promising anti-inflammatory and antioxidant effects in animal models[3][4]. These findings suggest that the core this compound structure is a viable scaffold for developing potent anti-inflammatory and antioxidant agents.
Future research should focus on conducting in vivo studies on this compound to establish its pharmacokinetic profile, bioavailability, and efficacy in relevant animal models of inflammation and oxidative stress. Such studies are crucial for validating the therapeutic potential observed in in vitro assays and for bridging the gap between laboratory findings and potential clinical applications.
References
- 1. A Null B-Ring Improves the Antioxidant Levels of Flavonol: A Comparative Study between Galangin and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [In vivo study of the antilipoperoxidant effect of 3',5,7-trihydroxy-4'-methoxy flavone 7 rutinoside] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and bioavailability studies on dietary 3,5,4'-trihydroxy-6,7-methylenedioxyflavone-O-glycosides and their aglycone from indigo leaves in a murine model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3,5,7-Trihydroxychromone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe disposal of 3,5,7-Trihydroxychromone, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Table 1: Essential Safety and Handling Information for this compound
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), lab coat. | [1][3] |
| Handling | Avoid generating dust.[3] Use in a well-ventilated area or under a chemical fume hood.[4] Avoid contact with skin and eyes.[1][3] Wash hands thoroughly after handling.[3] | |
| Storage | Store in a tightly closed, compatible container in a cool, dry place.[1][5] | |
| Spill Response | For small spills, sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container for disposal.[3] Ensure the area is well-ventilated. | |
| Incompatibilities | Avoid contact with strong oxidizing agents and bases, as violent reactions can occur with similar compounds.[5] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[6] Do not dispose of this chemical in the regular trash or down the drain.[6]
1. Waste Identification and Classification:
- Treat all this compound waste, including contaminated materials, as hazardous chemical waste.[7]
- This includes pure, unused product, reaction byproducts, and any materials used for spill cleanup.[7]
2. Container Selection and Labeling:
- Select a waste container that is in good condition, leak-proof, and compatible with the chemical.[8] Plastic containers are often preferred for solid waste.[9]
- The container must have a secure, screw-on cap.[5]
- Affix a "Hazardous Waste" label to the container.[8][9]
- The label must clearly state the full chemical name ("this compound"), the quantity of waste, the date of accumulation, the place of origin (e.g., lab and room number), and the name of the principal investigator.[9] Do not use abbreviations or chemical formulas.[3]
3. Waste Segregation and Storage:
- Store solid and liquid waste separately.[1]
- Segregate this compound waste from other incompatible waste streams, such as strong acids, bases, and oxidizers.[3]
- Store the labeled waste container in a designated satellite accumulation area within the laboratory.[10] This area should be away from heat sources and direct sunlight.
- It is best practice to use secondary containment, such as a tray or bin, to capture any potential leaks.[5]
4. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[9][10]
- Follow all institutional procedures for waste collection requests.[5][9]
5. Disposal of Empty Containers:
- A container that held this compound is not considered empty until it has been triple-rinsed with a suitable solvent.[8]
- The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[8]
- Once triple-rinsed and air-dried, and with the label completely removed or defaced, the container may be disposed of in the regular trash or recycled, in accordance with institutional policy.[8]
Waste Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and regulatory compliance within their research environments.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one(529-44-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. carlroth.com [carlroth.com]
- 4. (2R)-2-(3,4-Dihydroxyphenyl)-3,5,7-Trihydroxy-2,3-Dihydrochromen-4-One | C15H12O7 | CID 10185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. epa.gov [epa.gov]
- 6. 3,5-Dihydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | C21H22O11 | CID 14282776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5,7-Trihydroxy-2-(3,4,5-trihydroxy-phenyl)-chroman-4-one | C15H12O8 | CID 5153580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,5,7-Trihydroxy-2-(4-Hydroxyphenyl)Chroman-4-One | C15H12O6 | CID 662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate: Synthesis, In Silico Analysis and In Vitro Pharmacological Evaluation | MDPI [mdpi.com]
Personal protective equipment for handling 3,5,7-Trihydroxychromone
This guide provides immediate, essential safety and logistical information for the handling and disposal of 3,5,7-Trihydroxychromone. The following procedures are designed for researchers, scientists, and drug development professionals to ensure personal safety and proper management of this chemical in a laboratory setting.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The recommended PPE is summarized in the table below.
| Protection Type | Specification | Rationale |
| Eye & Face Protection | Safety goggles with side shields, compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] | Protects against dust particles and splashes that could cause eye irritation.[1] |
| Skin & Hand Protection | Chemical-resistant gloves (tested according to EN 374).[2][3] Wear appropriate protective clothing to prevent skin exposure.[1] | Prevents direct skin contact, which may cause irritation.[1] Preventive skin protection like barrier creams is also recommended.[2][3] |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (P1 or P2) should be used when dust is generated or if ventilation is inadequate.[1][3][4] | Protects against inhalation of dust, which may cause respiratory tract irritation.[1] |
Health and Safety Information
While this compound is not classified as a hazardous substance, it is crucial to handle it with care as the toxicological properties have not been fully investigated.[1][2]
| Hazard | Description | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[1] | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[5] |
| Skin Contact | May cause skin irritation.[1] | Remove contaminated clothing and wash the affected area with plenty of soap and water.[1][6] Seek medical attention if irritation persists.[5] |
| Eye Contact | May cause eye irritation.[1] | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Seek medical attention if irritation persists.[5] |
| Ingestion | May cause irritation of the digestive tract.[1] | Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek medical attention if you feel unwell.[3][5] |
Operational Plan: Safe Handling Procedure
Adherence to a strict operational plan is essential to minimize exposure and ensure safety.
-
Preparation :
-
Handling :
-
Storage :
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures to ensure safety and environmental protection.
Spill Response:
-
Containment :
-
Clean-up :
Disposal Protocol:
-
Waste Collection :
-
Container Management :
-
Ensure the waste container is kept closed and stored in a secure, well-ventilated area.[8]
-
-
Final Disposal :
Experimental Workflow: Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-4H-1-benzopyran-4-one(529-44-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. carlroth.com [carlroth.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
